molecular formula C30H31FN4O2 B15575467 IDH-C227

IDH-C227

Número de catálogo: B15575467
Peso molecular: 498.6 g/mol
Clave InChI: AATMNHPDEZNXEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IDH-C227 is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMNHPDEZNXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of IDH-C227 in Glioma Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent epigenetic and metabolic reprogramming that drives tumorigenesis.[1][2] IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, specifically targeting the common R132H mutation.[1][3] Its primary mechanism of action is the allosteric inhibition of the mutated IDH1, which blocks the production of 2-HG.[1] This guide provides a detailed technical overview of the mechanism of action of this compound in glioma cells, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways and workflows.

Introduction: The Role of Mutant IDH1 in Glioma

In normal physiology, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the reduction of α-KG to 2-HG.[4][5] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[1][6] This results in a global hypermethylation phenotype, a block in cellular differentiation, and the promotion of gliomagenesis.[1][6]

This compound: A Potent and Selective Inhibitor of Mutant IDH1

This compound is a chemical probe that has been characterized for its potent and selective inhibition of the IDH1-R132H mutant enzyme.[1][3] By binding to an allosteric site on the mutant enzyme, this compound induces a conformational change that prevents the catalytic reduction of α-KG to 2-HG.[1] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, thereby reversing the downstream oncogenic effects.[1][7]

Quantitative Data on the In Vitro Activity of this compound

The efficacy of this compound has been demonstrated in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

Table 1: Enzymatic and Cellular Activity of this compound

ParameterValueCell Line(s)Source
IDH1-R132H Enzymatic Activity IC50< 0.1 µMN/A (in vitro assay)[3]
2-HG Production IC50< 0.25 µMHT1080 (fibrosarcoma), U87MG (glioblastoma)[3][8]

Table 2: Comparative Cellular Potency of this compound against Different IDH1 Mutations

IDH1 MutationCell LineIC50 (µM)Source
R132CHT1080< 0.1[9]
R132HU87MG0.25[9]

Core Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the mutant IDH1 enzyme, leading to a cascade of downstream effects that counteract the oncogenic processes driven by 2-HG.

Reversal of Epigenetic Dysregulation

The accumulation of 2-HG in IDH-mutant glioma cells leads to the inhibition of histone demethylases (HDMs), resulting in a block in cellular differentiation.[6][10] By reducing 2-HG levels, this compound restores the activity of these demethylases, leading to a reversal of the hypermethylation phenotype and the induction of cellular differentiation.[11]

cluster_0 IDH1-Mutant Glioma Cell cluster_1 Effect of this compound IDH1_mutant Mutant IDH1 (e.g., R132H) two_HG 2-Hydroxyglutarate (2-HG) IDH1_mutant->two_HG NADPH alpha_KG α-Ketoglutarate (α-KG) alpha_KG->IDH1_mutant HDM Histone Demethylases (HDMs) two_HG->HDM Inhibits Hypermethylation Histone Hypermethylation HDM->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block IDH_C227 This compound IDH_C227->IDH1_mutant Allosteric Inhibition

Reversal of 2-HG-mediated epigenetic dysregulation by this compound.
Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

The oncometabolite 2-HG can also influence the stability of HIF-1α, a key regulator of cellular response to hypoxia. By inhibiting prolyl hydroxylases, which are α-KG-dependent enzymes that mark HIF-1α for degradation, 2-HG can lead to the stabilization and accumulation of HIF-1α even under normoxic conditions. This compound, by reducing 2-HG levels, can restore the normal regulation of HIF-1α.

cluster_0 HIF-1α Regulation in IDH1-Mutant Cells cluster_1 Effect of this compound two_HG 2-Hydroxyglutarate (2-HG) PHD Prolyl Hydroxylases (PHDs) two_HG->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Marks for Degradation Degradation HIF-1α Degradation HIF1a->Degradation IDH_C227 This compound IDH_C227->two_HG Reduces Production

This compound's role in restoring normal HIF-1α regulation.
Influence on DNA Repair Pathways

Recent studies have indicated that IDH1 mutations can induce a defect in homologous recombination (HR), a critical DNA double-strand break repair pathway, rendering tumor cells sensitive to PARP inhibitors.[7] This "BRCAness" phenotype can be reversed by treatment with mutant IDH1 inhibitors, including this compound.[7][12] This suggests that this compound may have implications for combination therapies.

Experimental Protocols

Detailed and validated experimental protocols are essential for the rigorous evaluation of IDH1 inhibitors like this compound.

Mutant IDH1 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein by monitoring the consumption of the cofactor NADPH.[2]

  • Materials: Purified recombinant mutant IDH1 (e.g., R132H), α-KG, NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the assay buffer, mutant IDH1 enzyme, and the test compound.

    • Initiate the reaction by adding α-KG and NADPH.

    • Monitor the decrease in NADPH fluorescence (e.g., Ex 340 nm, Em 460 nm) over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by fitting the dose-response curve.

cluster_0 Enzymatic Inhibition Assay Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Add_Components Add Assay Buffer, Mutant IDH1, and this compound to Microplate Prepare_Dilutions->Add_Components Initiate_Reaction Initiate Reaction with α-KG and NADPH Add_Components->Initiate_Reaction Measure_Fluorescence Measure NADPH Fluorescence Over Time Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End cluster_0 Orthotopic Xenograft Workflow Start Start Implant_Cells Implant IDH1-Mutant Glioma Cells into Mouse Brain Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (e.g., MRI) Implant_Cells->Monitor_Tumor_Growth Treat_Mice Treat with this compound or Vehicle Monitor_Tumor_Growth->Treat_Mice Continue_Monitoring Continue Monitoring Tumor Growth and Survival Treat_Mice->Continue_Monitoring Analyze_Data Analyze Tumor Volume and Survival Data Continue_Monitoring->Analyze_Data End End Analyze_Data->End

References

The Role of IDH-C227 in the Reduction of 2-Hydroxyglutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). This accumulation disrupts normal cellular processes and promotes tumorigenesis. IDH-C227 is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme, specifically targeting the R132H mutation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in reducing 2-HG levels, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Mutant IDH1 and the Role of 2-Hydroxyglutarate in Cancer

Isocitrate dehydrogenases (IDHs) are critical enzymes in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, recurrent gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity.[1][2] This altered enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

The accumulation of 2-HG to millimolar concentrations within tumor cells has profound effects on cellular metabolism and epigenetics.[3] 2-HG competitively inhibits α-KG-dependent dioxygenases, such as histone and DNA demethylases.[3][4] This inhibition leads to widespread hypermethylation of histones and DNA, resulting in a block in cellular differentiation and contributing to the development and progression of cancer.[4][5][6] The central role of mutant IDH1 and its product, 2-HG, in oncogenesis has established them as key therapeutic targets.

This compound: A Selective Allosteric Inhibitor of Mutant IDH1

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the R132H mutant of the IDH1 enzyme.[1] Its primary mechanism of action is the allosteric inhibition of the mutant IDH1 enzyme.[3] this compound binds to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG to 2-HG.[3][7] This selective inhibition leads to a significant dose-dependent decrease in intracellular 2-HG levels, thereby mitigating its oncogenic effects.[8]

Quantitative Data on 2-Hydroxyglutarate Reduction by this compound

The efficacy of this compound in reducing 2-HG levels has been demonstrated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of Mutant IDH1 by this compound

CompoundTargetAssay TypeIC50 (µM)
This compoundIDH1 R132HEnzymatic Activity< 0.1

Table 2: Cellular 2-Hydroxyglutarate (2-HG) Production Inhibition by this compound

CompoundCell LineCancer TypeIC50 (µM)
This compoundHT1080Fibrosarcoma< 0.25
This compoundU87MGGlioblastoma< 0.25

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_WT Wild-Type IDH1 Pathway cluster_Mutant Mutant IDH1 Pathway and Inhibition by this compound Isocitrate Isocitrate aKG_WT α-Ketoglutarate Isocitrate->aKG_WT Oxidative Decarboxylation WT_IDH1 Wild-Type IDH1 NADP_WT NADP+ NADPH_WT NADPH NADP_WT->NADPH_WT Reduction aKG_Mutant α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_Mutant->TwoHG Neomorphic Reduction Mutant_IDH1 Mutant IDH1 (R132H) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation NADPH_Mutant NADPH NADP_Mutant NADP+ NADPH_Mutant->NADP_Mutant Oxidation IDH_C227 This compound IDH_C227->Mutant_IDH1 Allosteric Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mutant IDH1 signaling pathway and the inhibitory effect of this compound.

start Start: Compound Screening enzymatic_assay Mutant IDH1 Enzymatic Assay (In Vitro) start->enzymatic_assay determine_ic50_enzymatic Determine Enzymatic IC50 enzymatic_assay->determine_ic50_enzymatic cellular_assay Cellular 2-HG Assay (In IDH1-mutant cell lines) determine_ic50_enzymatic->cellular_assay Potent inhibitors determine_ic50_cellular Determine Cellular IC50 for 2-HG Reduction cellular_assay->determine_ic50_cellular in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) determine_ic50_cellular->in_vivo_studies Cell-permeable inhibitors measure_2hg_invivo Measure Tumor 2-HG Levels in_vivo_studies->measure_2hg_invivo assess_tumor_growth Assess Tumor Growth Inhibition in_vivo_studies->assess_tumor_growth end Lead Candidate measure_2hg_invivo->end assess_tumor_growth->end

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of IDH1 inhibitors. The following sections provide methodologies for key assays.

Mutant IDH1 (R132H) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the mutant IDH1 R132H enzyme by measuring the consumption of NADPH.

Materials:

  • Purified recombinant human IDH1-R132H enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (w/v) BSA

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • α-Ketoglutarate (α-KG)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 10 µM NADPH, and 500 µM α-KG.

  • Add 50 µL of the reaction mixture to each well of the 96-well plate.

  • Add 1 µL of this compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding 49 µL of a solution containing the IDH1-R132H enzyme (final concentration ~10 nM) in Assay Buffer.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The decrease in fluorescence is proportional to the consumption of NADPH.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

Objective: To quantify the reduction of intracellular 2-HG levels in IDH1-mutant cancer cells following treatment with this compound.

Materials:

  • IDH1-mutant cell line (e.g., HT1080, U87MG)

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed the IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water.

    • Inject the samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

    • Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Normalize the peak area of 2-HG to the peak area of the internal standard for each sample.

    • Quantify the concentration of 2-HG in each sample using the standard curve.

    • Normalize the 2-HG concentration to the cell number or protein concentration.

    • Calculate the percentage of 2-HG reduction for each treatment condition relative to the DMSO control.

    • Determine the cellular IC50 value for 2-HG reduction.

Conclusion

This compound is a potent and selective allosteric inhibitor of the mutant IDH1 R132H enzyme. By effectively reducing the production of the oncometabolite 2-hydroxyglutarate in cancer cells, it represents a promising therapeutic agent for the treatment of IDH1-mutant cancers. The quantitative data from in vitro and cellular assays underscore its potential. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel mutant IDH1 inhibitors. Continued research, including in vivo studies, will be crucial in fully elucidating the therapeutic utility of this compound.

References

IDH-C227 as a Chemical Probe for Studying IDH1 Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations result in a new enzymatic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG plays a crucial role in tumor development by causing widespread changes in gene expression and blocking cellular differentiation.[1][3][4] This has made the mutant IDH1 enzyme an attractive target for cancer therapy.[2] IDH-C227 is a powerful and selective chemical probe designed to inhibit the IDH1 R132H mutation, which is the most common IDH1 alteration.[1][2] This guide provides a detailed overview of this compound, including its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Mechanism of Action

IDH enzymes are vital for cellular metabolism, primarily catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5] Wild-type IDH1 operates in the cytoplasm and peroxisomes.[1] However, specific point mutations, most frequently at the R132 residue, grant the enzyme a neomorphic (new) function.[1] The mutated enzyme converts α-KG to the oncometabolite 2-HG, a reaction that consumes NADPH.[1]

This compound functions by selectively binding to the mutant IDH1 enzyme, which blocks its ability to produce 2-HG.[1] By reducing the intracellular levels of 2-HG, this compound helps restore the normal function of α-KG-dependent dioxygenases.[1] This can, in turn, reverse the epigenetic blockade and promote the differentiation of cancer cells.[1] Some inhibitors in this class have been shown to bind allosterically at the dimer interface of the enzyme, disrupting the catalytic activity.[1]

cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 Pathway & this compound Action Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate (α-KG) Dioxygenases_wt α-KG-Dependent Dioxygenases aKG_wt->Dioxygenases_wt Activates IDH1_wt->aKG_wt Histone_DNA_wt Normal Histone/DNA Methylation Dioxygenases_wt->Histone_DNA_wt Maintains Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (R132H) aKG_mut->IDH1_mut TwoHG 2-Hydroxyglutarate (2-HG) Dioxygenases_mut α-KG-Dependent Dioxygenases TwoHG->Dioxygenases_mut Inhibits IDH1_mut->TwoHG Neomorphic Activity IDHC227 This compound IDHC227->IDH1_mut Inhibits Histone_DNA_mut Histone/DNA Hypermethylation Dioxygenases_mut->Histone_DNA_mut Leads to

Wild-type vs. mutant IDH1 pathway and inhibitor action.

Data Presentation: Inhibitory Potency of this compound

The effectiveness of this compound has been evaluated through various in vitro and cell-based assays.[1] The following table summarizes the key inhibitory concentration (IC50) values, demonstrating the compound's potency against specific IDH1 mutations.

IDH1 Mutation Assay Type Cell Line IC50 Value (µM) Reference
R132HEnzymatic-< 0.1[6]
R132HCellular (2-HG)U87MG< 0.25[2][6]
R132CCellular (2-HG)HT1080< 0.1[2]

Note: The U87MG cell line is typically engineered to express the IDH1-R132H mutation for these assays.[2]

Experimental Protocols

Robust and detailed experimental protocols are crucial for the evaluation of selective inhibitors like this compound. Below are methodologies for key assays used in its characterization.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein.[1] A common method involves monitoring the consumption of the cofactor NADPH, which can be detected by changes in fluorescence.[1]

Protocol:

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[2]

    • Prepare serial dilutions of this compound in DMSO, then dilute further in the assay buffer.

    • Prepare solutions of recombinant mutant IDH1 enzyme (e.g., 20-50 nM), α-KG (e.g., 250 µM), and NADPH (e.g., 25 µM).[2]

  • Assay Procedure :

    • Add 3 µL of the mutant IDH1 enzyme to each well of a 1,536-well black, solid-bottom plate.[7]

    • Use a pintool to transfer 23 nL of the diluted this compound or control solutions to the assay plates.[7]

    • Incubate the enzyme and compound for 15-30 minutes at room temperature.[2][7]

    • Initiate the enzymatic reaction by adding 3 µL of a solution containing NADPH and α-KG.[2][7]

    • Incubate for 40-50 minutes at room temperature.[7]

  • Detection and Analysis :

    • Measure the fluorescence (e.g., Ex 540 nm, Em 590 nm) using a microplate reader.[1] The amount of NADPH consumed is inversely proportional to the fluorescence signal.[1]

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.[1]

A Prepare Reagents (Enzyme, this compound, Substrates) B Dispense Mutant IDH1 Enzyme into 1536-well plate A->B C Add this compound Dilutions (and DMSO controls) B->C D Pre-incubate at Room Temp (15-30 min) C->D E Initiate Reaction (Add α-KG and NADPH) D->E F Incubate at Room Temp (40-50 min) E->F G Measure Fluorescence (NADPH consumption) F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Workflow for a mutant IDH1 enzymatic inhibition assay.

This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.[2]

Protocol:

  • Cell Culture and Treatment :

    • Use cancer cell lines that endogenously express IDH1 mutations (e.g., HT1080 for R132C) or engineered cell lines (e.g., U87MG transfected with IDH1-R132H).[2]

    • Seed the cells in 96-well plates and allow them to adhere overnight.[2]

    • Treat the cells with a serial dilution of this compound (typically low nM to high µM range) or a DMSO vehicle control.[2]

    • Incubate the cells with the compound for 48 to 72 hours.[2]

  • Sample Preparation :

    • After incubation, collect the cell culture medium to measure secreted 2-HG, and/or lyse the cells (e.g., via methanol (B129727) extraction) to measure intracellular 2-HG.[2]

  • 2-HG Measurement :

    • Quantify the concentration of D-2-HG using a sensitive and specific method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

    • Alternatively, a fluorescence-based enzymatic assay using D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) can be employed for high-throughput screening.[8]

  • Data Analysis :

    • Generate a standard curve using known concentrations of 2-HG to quantify the levels in the experimental samples.[2]

    • Calculate the percentage of 2-HG reduction for each inhibitor concentration relative to the DMSO-treated control.[2]

    • Determine the cellular IC50 values by fitting the dose-response data to a non-linear regression model.[2]

A Seed Mutant IDH1 Cells in 96-well plates B Treat Cells with This compound Dilutions A->B C Incubate for 48-72 hours B->C D Collect Samples (Medium and/or Cell Lysates) C->D E Quantify 2-HG Levels (LC-MS/MS) D->E F Data Analysis (Calculate % Reduction, Determine IC50) E->F

Workflow for determining cellular 2-HG inhibition.

CETSA is a powerful method to confirm that a compound directly binds to its intended target within a cellular environment.[7] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[1]

Protocol:

  • Cell Culture and Treatment :

    • Culture cells expressing the target protein (e.g., HT1080 cells with endogenous IDH1 R132H).[1]

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Heating Step :

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.[1]

    • Heat the samples across a range of temperatures to denature the proteins.

  • Protein Extraction and Analysis :

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein (mutant IDH1) remaining at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis :

    • Plot the amount of soluble protein against temperature for both the treated and control groups.

    • The shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.

References

Investigating the Downstream Effects of IDH-C227 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mutant IDH1 in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations typically occur at a single amino acid residue, arginine 132 (R132), and confer a neomorphic (new) enzymatic function.[1][2] Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG to millimolar concentrations is a key driver of tumorigenesis.[4][5]

2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, a broad class of enzymes that includes histone and DNA demethylases (like TET enzymes and Jumonji-C domain-containing histone demethylases).[3][6] This inhibition leads to widespread epigenetic changes, most notably a CpG island methylator phenotype (G-CIMP), which alters gene expression and blocks cellular differentiation, thereby promoting cancer development.[6]

IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme.[1][3] By blocking the neomorphic activity of mutant IDH1, this compound prevents the production of 2-HG, making it a critical tool for studying the downstream consequences of IDH1 mutation and a representative of a promising class of targeted cancer therapies.[5][7] This guide details the downstream effects of this compound treatment, presenting key quantitative data, experimental methodologies, and visualizations of the core biological pathways.

Mechanism of Action of this compound

The primary mechanism of this compound is the direct inhibition of the mutated IDH1 enzyme's catalytic activity. In cancer cells with an IDH1 mutation, the wild-type allele still produces α-KG, which is then consumed by the mutant allele to produce 2-HG in an NADPH-dependent reaction.[8] this compound binds to the mutant IDH1 enzyme, blocking this conversion and leading to a rapid decrease in intracellular 2-HG levels.[5][7] This restores the normal function of α-KG-dependent dioxygenases and begins to reverse the oncogenic cascade.

G cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG  Wild-Type IDH1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle m_Isocitrate Isocitrate m_alpha_KG α-Ketoglutarate m_Isocitrate->m_alpha_KG  Wild-Type IDH1 two_HG D-2-Hydroxyglutarate (Oncometabolite) m_alpha_KG->two_HG  Mutant IDH1 t_alpha_KG α-Ketoglutarate t_two_HG D-2-Hydroxyglutarate t_alpha_KG->t_two_HG  Mutant IDH1 IDH_C227 This compound IDH_C227->t_two_HG Inhibition

Caption: Mechanism of Mutant IDH1 and Inhibition by this compound.

Downstream Cellular Effects of this compound Treatment

The reduction of 2-HG following this compound treatment triggers a cascade of downstream effects, reversing many of the cancer-promoting characteristics induced by the IDH1 mutation.

Reversal of Epigenetic Dysregulation

The most well-characterized downstream effect of inhibiting mutant IDH1 is the reversal of epigenetic abnormalities. By lowering 2-HG levels, this compound relieves the inhibition of α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases.[7] This leads to a gradual demethylation of DNA and histones, which in turn alters gene expression, reactivates silenced tumor suppressor genes, and promotes cellular differentiation.[7]

G cluster_0 IDH1-Mutant State cluster_1 Post this compound Treatment two_HG High 2-HG Dioxygenases α-KG Dependent Dioxygenases (e.g., TET, JHDM) two_HG->Dioxygenases Hypermethylation DNA & Histone Hypermethylation Dioxygenases->Hypermethylation Diff_Block Differentiation Block & Oncogenesis Hypermethylation->Diff_Block IDH_C227 This compound low_two_HG Low 2-HG IDH_C227->low_two_HG act_Dioxygenases Active α-KG Dependent Dioxygenases low_two_HG->act_Dioxygenases Relieves Inhibition Demethylation DNA & Histone Demethylation act_Dioxygenases->Demethylation Differentiation Cellular Differentiation Demethylation->Differentiation G cluster_DDR DNA Damage Response cluster_HIF Hypoxia Signaling cluster_mTOR Growth Signaling two_HG High 2-HG HR Homologous Recombination (HR) two_HG->HR Inhibits HIF1a HIF-1α Degradation two_HG->HIF1a Promotes mTOR mTOR Hyperactivation two_HG->mTOR Promotes IDH_C227 This compound IDH_C227->two_HG Inhibits PARPi_sens Sensitivity to PARP Inhibitors HR->PARPi_sens Creates vulnerability Angio ↓ Angiogenesis HIF1a->Angio Epilepsy ↑ Epileptogenesis mTOR->Epilepsy G start Start plate Plate serial dilutions of this compound start->plate add_enzyme Add mutant IDH1 enzyme solution plate->add_enzyme incubate Incubate briefly add_enzyme->incubate add_substrate Add α-KG and NADPH mixture incubate->add_substrate read Measure fluorescence kinetically add_substrate->read analyze Calculate IC50 read->analyze end End analyze->end G start Start treat_cells Treat IDH1-mutant cells with this compound start->treat_cells collect_media Collect cell culture supernatant treat_cells->collect_media deproteinate Deproteinate and neutralize samples collect_media->deproteinate reaction Add D2HGDH/Diaphorase reaction mix deproteinate->reaction measure Incubate and measure fluorescence reaction->measure quantify Quantify 2-HG using a standard curve measure->quantify end End quantify->end G start Start treat_cells Treat cells with This compound vs. Vehicle start->treat_cells lyse Harvest and lyse cells treat_cells->lyse heat Heat lysate across a temperature gradient lyse->heat centrifuge Centrifuge to pellet aggregated protein heat->centrifuge analyze Analyze soluble IDH1 in supernatant via Western Blot centrifuge->analyze plot Plot % soluble IDH1 vs. Temperature analyze->plot end End plot->end

References

Delving into the Selectivity of IDH-C227 for the IDH1 R132H Mutant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a multitude of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations, most frequently occurring at the arginine 132 (R132) residue, impart a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, thereby contributing to tumorigenesis.[1] This has rendered the mutant IDH1 enzyme an attractive target for therapeutic intervention. IDH-C227 has been identified as a potent and selective inhibitor of the IDH1 R132H mutation, the most prevalent IDH1 alteration.[1] This technical guide provides an in-depth exploration of the selectivity of this compound for the IDH1 R132H mutant, presenting available quantitative data, detailed experimental methodologies, and visualizations of the pertinent biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency of this compound

The selectivity of a pharmacological inhibitor is a cornerstone of its therapeutic potential, defining its therapeutic window and minimizing off-target effects. While comprehensive public data on the activity of this compound across a full panel of IDH1 R132 mutations and wild-type IDH1 is limited, the following table summarizes the available biochemical and cellular potency data.

Assay TypeTargetCell Line (for cellular assays)IC50 Value (µM)
In Vitro Enzymatic AssayIDH1 R132HN/A< 0.1
Cellular 2-HG ProductionEndogenous IDH1 R132CHT1080 (Fibrosarcoma)< 0.25
Cellular 2-HG ProductionEngineered IDH1 R132HU87MG (Glioblastoma)< 0.25

Note: The data suggests that this compound is a potent inhibitor of both the IDH1 R132H and R132C mutants.[1] A complete assessment of its selectivity would necessitate further testing against other R132 mutants (e.g., R132G, R132S, R132L) and, critically, against the wild-type IDH1 enzyme. The lack of publicly available data on wild-type IDH1 inhibition prevents a quantitative determination of the selectivity window.

Signaling Pathways and Mechanisms

To appreciate the selective action of this compound, it is essential to understand the fundamental difference between the enzymatic functions of wild-type and mutant IDH1.

IDH1_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 R132H Pathway & Inhibition Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate (α-KG) label_wt Normal Metabolic Function & Redox Balance aKG_wt->label_wt NADP_wt NADP+ NADP_wt->IDH1_wt NADPH_wt NADPH IDH1_wt->aKG_wt IDH1_wt->NADPH_wt aKG_mut α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 R132H aKG_mut->IDH1_mut HG2 D-2-Hydroxyglutarate (2-HG) (Oncometabolite) label_mut Epigenetic Dysregulation & Blocked Differentiation HG2->label_mut NADPH_mut NADPH NADPH_mut->IDH1_mut NADP_mut NADP+ IDH1_mut->HG2 IDH1_mut->NADP_mut IDH_C227 This compound IDH_C227->IDH1_mut

Wild-type vs. mutant IDH1 pathway and inhibitor action.

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process. The R132H mutation alters the enzyme's active site, conferring a neomorphic activity that converts α-KG to the oncometabolite 2-HG, while consuming NADPH.[2] this compound selectively binds to the mutant IDH1 enzyme, inhibiting this neomorphic activity and thereby reducing the cellular levels of 2-HG.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization and assessment of IDH1 inhibitors like this compound.

Recombinant IDH1 Mutant Enzyme Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified mutant IDH1 protein.

  • Expression and Purification of Recombinant IDH1:

    • Clone human IDH1 (wild-type and various R132 mutants) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the construct into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Harvest the bacterial cells, lyse them, and purify the recombinant protein using nickel-affinity chromatography.

    • Confirm protein purity and concentration using SDS-PAGE and a BCA assay.

  • Enzyme Activity Assay (Fluorescence-based):

    • Perform the assay in a 96- or 384-well plate format.

    • The reaction buffer typically consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[1]

    • Pre-incubate recombinant mutant IDH1 enzyme (e.g., 20-50 nM) with a serial dilution of this compound (or DMSO as a vehicle control) for 15-30 minutes at room temperature.[1]

    • Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate (α-KG), and the cofactor, NADPH. Final concentrations are typically at or near the Kₘ for each substrate (e.g., 250 µM α-KG and 25 µM NADPH).[1]

    • The neomorphic reaction consumes NADPH. Couple the reaction to a diaphorase/resazurin (B115843) system. Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product resorufin.

    • Measure the increase in fluorescence (e.g., Ex 540 nm, Em 590 nm) over time using a microplate reader.[2]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence signal.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Generate a dose-response curve and calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]

Cellular 2-Hydroxyglutarate (2-HG) Inhibition Assay

This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in a cellular context.

  • Cell Culture and Treatment:

    • Use cancer cell lines that endogenously express an IDH1 mutation (e.g., HT1080 for R132C) or cell lines engineered to stably express a specific mutant (e.g., U87MG with IDH1 R132H).[1]

    • Seed the cells in 96-well plates and allow them to adhere overnight.[1]

    • Treat the cells with a serial dilution of this compound (typically ranging from low nM to high µM) or DMSO as a vehicle control for a specified period (e.g., 48-72 hours).[1]

  • Metabolite Extraction and Analysis:

    • After treatment, harvest the cells and lyse them.

    • Extract the intracellular metabolites, typically using a methanol/acetonitrile/water solution.

    • Quantify the concentration of 2-HG in the cell lysates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[1]

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG to quantify the levels in the experimental samples.[1]

    • Normalize the 2-HG levels to cell number or total protein concentration.

    • Calculate the percentage of 2-HG reduction for each inhibitor concentration relative to the DMSO-treated control.[1]

    • Determine the cellular IC50 value by fitting the dose-response data to a non-linear regression model.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[2]

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HT1080 cells with endogenous IDH1 R132C).[2]

    • Treat the cells with this compound at a fixed concentration or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.[2]

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble IDH1 protein at each temperature point using Western blotting with an antibody specific for IDH1.

    • Quantify the band intensities using densitometry.

    • Plot the normalized band intensities against the temperature to generate a melting curve for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Experimental Workflow for Selectivity Profiling

A systematic approach is required to comprehensively evaluate the selectivity of an IDH1 inhibitor. The following diagram outlines a typical workflow.

experimental_workflow start Start: Inhibitor Candidate (this compound) recombinant_protein Express & Purify Recombinant Proteins (WT-IDH1, R132H, R132C, R132G, etc.) start->recombinant_protein cellular_models Establish Cellular Models (Endogenous & Engineered Cell Lines) start->cellular_models biochemical_assay Biochemical Inhibition Assay (Determine Enzymatic IC50) recombinant_protein->biochemical_assay selectivity_analysis Selectivity Analysis (Compare IC50 values: Mutant vs. WT) biochemical_assay->selectivity_analysis cellular_assay Cellular 2-HG Inhibition Assay (Determine Cellular IC50) cellular_models->cellular_assay cellular_assay->selectivity_analysis target_engagement Target Engagement Assay (CETSA) selectivity_analysis->target_engagement conclusion Conclusion: Selectivity Profile selectivity_analysis->conclusion biophysical_assay Biophysical Binding Assay (Optional) (SPR or ITC for Kd determination) target_engagement->biophysical_assay biophysical_assay->conclusion

Typical workflow for determining inhibitor selectivity.

Conclusion

This compound is a potent inhibitor of the IDH1 R132H and R132C mutants, demonstrating activity in both biochemical and cellular assays.[1] The available data underscores its potential as a targeted therapeutic agent. However, a comprehensive public dataset comparing its activity across the full spectrum of IDH1 R132 mutations and against the wild-type enzyme is necessary to fully delineate its selectivity profile. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct such comparative studies. These investigations are crucial for the continued development and clinical application of next-generation, highly selective IDH1 inhibitors.

References

IDH-C227 (Enasidenib): A Comprehensive Technical Guide on its Impact on Cellular Metabolism in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant therapeutic target in acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis.[1][4][5] IDH-C227, also known as enasidenib (B560146) (AG-221), is a first-in-class, oral, small-molecule inhibitor of the mutant IDH2 enzyme.[1][4] This technical guide provides an in-depth overview of the mechanism of action of enasidenib, its quantitative effects on cellular metabolism, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Reversing the Oncogenic Cascade

Enasidenib is a selective, allosteric inhibitor that targets the mutant forms of the IDH2 protein, including the common R140Q, R172S, and R172K variants.[6] By binding to the mutant enzyme, enasidenib potently inhibits the conversion of α-KG to 2-HG.[2][3][4] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[1] This leads to a reversal of DNA and histone hypermethylation, restoring normal gene expression patterns and promoting the differentiation of leukemic blasts into mature myeloid cells.[7][8][9]

cluster_0 Mitochondrion cluster_1 Epigenetic Regulation & Differentiation Isocitrate Isocitrate mIDH2 Mutant IDH2 Isocitrate->mIDH2 Wild-type activity alpha_KG α-Ketoglutarate alpha_KG->mIDH2 Neomorphic activity Two_HG 2-Hydroxyglutarate (Oncometabolite) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, JHDMs) Two_HG->Dioxygenases Inhibition mIDH2->alpha_KG mIDH2->Two_HG Enasidenib Enasidenib (this compound) Enasidenib->mIDH2 Inhibition Mature_Myeloid Mature Myeloid Cells Hypermethylation DNA & Histone Hypermethylation Dioxygenases->Hypermethylation Prevents AML_Blasts AML Blasts Dioxygenases->AML_Blasts Promotes differentiation Diff_Block Differentiation Block Hypermethylation->Diff_Block Diff_Block->AML_Blasts Accumulation AML_Blasts->Mature_Myeloid Differentiation

Figure 1: Mechanism of action of enasidenib in IDH2-mutated AML.

Quantitative Data on Metabolic and Clinical Effects

Enasidenib treatment leads to a significant and sustained reduction in 2-HG levels, which is a key pharmacodynamic marker of its activity.[1] This biochemical response precedes and is associated with clinical responses, including hematologic remission and cellular differentiation.

Table 1: Pharmacodynamic Effect of Enasidenib on 2-HG Levels
ParameterPatient PopulationBaseline 2-HG (median)Post-treatment 2-HG (median)% Reduction (median)Reference
Plasma 2-HGR/R AML12,045 ng/mL599 ng/mL95.1%[10][11]
Bone Marrow 2-HGR/R AML25,180 ng/g1,030 ng/g95.9%[10]
Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory (R/R) AML (Phase I/II Study)
ParameterValueReference
Overall Response Rate (ORR)40.3%[4][12][13]
Complete Remission (CR) Rate19.3%[4][12][13]
Median Time to First Response1.9 months[14]
Median Duration of Response5.8 months[4][12]
Median Overall Survival (OS)9.3 months[4][12]
Median OS in Patients Achieving CR19.7 months[12][15]

Experimental Protocols

Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the standard method for the sensitive and accurate measurement of 2-HG in biological matrices such as plasma, bone marrow aspirates, or cell lysates.

  • Sample Preparation and Metabolite Extraction:

    • Thaw frozen samples on ice.

    • To 50 µL of sample (e.g., plasma), add 200 µL of cold extraction solution (e.g., 80:20 methanol:water) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

    • Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reverse-phase C18 column for separation.

      • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Monitor the specific precursor-to-product ion transitions for 2-HG and the internal standard using Multiple Reaction Monitoring (MRM).

        • 2-HG: m/z 147 -> 129

        • ¹³C₅-2-HG: m/z 152 -> 134

    • Quantification:

      • Generate a standard curve using known concentrations of 2-HG.

      • Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Sample Biological Sample (Plasma, Bone Marrow, Cells) Extraction Metabolite Extraction (Cold Methanol + Internal Standard) Sample->Extraction Centrifugation Centrifugation (Protein Removal) Extraction->Centrifugation Drying Supernatant Drying (Nitrogen Evaporation) Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Figure 2: Workflow for 2-HG quantification by LC-MS/MS.

AML Cell Differentiation Assay by Flow Cytometry

This protocol is used to assess the induction of myeloid differentiation in AML cells following treatment with enasidenib.

  • Cell Culture and Treatment:

    • Culture IDH2-mutant AML cell lines (e.g., TF-1) or primary patient-derived AML cells in appropriate media.[15]

    • Treat the cells with a range of concentrations of enasidenib or vehicle control (e.g., DMSO) for a specified period (e.g., 4-7 days).

  • Antibody Staining:

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in the buffer and incubate with a cocktail of fluorescently labeled antibodies against myeloid differentiation markers. A typical panel might include:

      • Immature markers: CD34, CD117

      • Mature myeloid markers: CD11b, CD14, CD15, CD65

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice to remove unbound antibodies.

    • Resuspend the cells in buffer for flow cytometry analysis. A viability dye (e.g., DAPI, 7-AAD) should be included to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

    • Gate on the live cell population and quantify the percentage of cells expressing mature myeloid markers (e.g., CD11b+, CD14+) in the enasidenib-treated versus control groups. An increase in the expression of mature markers and a decrease in immature markers indicates differentiation.[16]

Resistance Mechanisms and Future Directions

Despite the clinical efficacy of enasidenib, primary and acquired resistance can occur. The most common mechanisms of resistance involve the activation of parallel signaling pathways, particularly the RAS/MAPK pathway.[7][10] Co-occurring mutations in genes such as NRAS, KRAS, and PTPN11 are associated with a lower response rate to enasidenib monotherapy.[8][10]

Future research is focused on combination therapies to overcome resistance. For instance, combining enasidenib with inhibitors of the BCL-2 (e.g., venetoclax) or RAS/MAPK pathways is being explored in clinical trials and has shown promising preliminary results.[17][18]

Enasidenib_Treatment Enasidenib Treatment mIDH2_Inhibition Mutant IDH2 Inhibition Enasidenib_Treatment->mIDH2_Inhibition Two_HG_Reduction 2-HG Reduction mIDH2_Inhibition->Two_HG_Reduction Epigenetic_Reset Epigenetic Reprogramming Two_HG_Reduction->Epigenetic_Reset Differentiation Myeloid Differentiation Epigenetic_Reset->Differentiation Clinical_Response Clinical Response Differentiation->Clinical_Response Resistance Resistance Resistance->Clinical_Response Blocks RAS_Activation RAS/MAPK Pathway Activation RAS_Activation->Resistance

References

Preclinical Efficacy of IDH-C227: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Given that extensive preclinical and clinical research on this compound is not widely available in the public domain, this document summarizes existing data and extrapolates the typical research and development pathway for this class of inhibitors, drawing on publicly available information from more clinically advanced molecules.[1]

Mutations in the IDH1 gene, particularly at the R132 residue, are found in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[2] These mutations result in a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2] this compound is a small molecule inhibitor that specifically targets the mutant IDH1 enzyme, blocking the production of 2-HG.[3]

Quantitative Data Summary

The in vitro potency of this compound has been characterized, demonstrating its inhibitory activity against the mutant IDH1 enzyme and its ability to reduce the production of the oncometabolite 2-HG.

ParameterValueCell LinesSource
IDH1-R132H Enzymatic Activity IC50 < 0.1 µMN/A (in vitro assay)[1]
2-HG Production IC50 < 0.25 µMHT1080 (fibrosarcoma), U87MG (glioblastoma)[1][3]

Signaling Pathway and Mechanism of Action

Mutations in IDH1 confer a new function to the enzyme, allowing it to convert α-ketoglutarate to 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to widespread epigenetic changes and a block in cellular differentiation, which ultimately promotes tumor growth. This compound acts by selectively binding to the mutant IDH1 enzyme and inhibiting its neomorphic activity, thereby reducing 2-HG levels and reversing the oncogenic effects.

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG Mutant_IDH1 Mutant IDH1 (R132H) Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG alpha_KG_mut α-Ketoglutarate alpha_KG_mut->Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH_C227 This compound IDH_C227->Mutant_IDH1 Inhibits

Caption: Mutant IDH1 signaling and the inhibitory action of this compound.

Experimental Protocols

The preclinical evaluation of a novel IDH1 inhibitor like this compound typically follows a structured workflow to establish its mechanism of action, potency, selectivity, and in vivo efficacy.

Mutant IDH1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant IDH1 enzyme.

Methodology:

  • A biochemical assay is performed using purified recombinant human IDH1-R132H protein.

  • The enzyme, the inhibitor at various concentrations, the substrate α-ketoglutarate, and the cofactor NADPH are incubated together.

  • The consumption of NADPH, which corresponds to the enzymatic activity, is monitored over time by measuring the decrease in absorbance at 340 nm.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]

Cellular 2-HG Assay

Objective: To measure the reduction of intracellular 2-HG levels in cancer cells treated with this compound.

Methodology:

  • IDH1-mutant cancer cells (e.g., HT1080 or U87MG) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of this compound for a specified period (e.g., 48 hours).

  • After treatment, the cells are lysed, and the intracellular metabolites are extracted.

  • The concentration of 2-HG in the cell lysates is quantified using a specific 2-HG assay kit or by LC-MS/MS.

  • The cellular IC50 value is determined by plotting the normalized 2-HG levels against the logarithm of the inhibitor concentration.[3]

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with IDH1-mutant cancer cells.

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • The inhibitor is administered orally at one or more dose levels for a defined period.

  • Tumor growth is monitored regularly by caliper measurements or through bioimaging techniques.

  • At the end of the study, tumors and tissues can be collected for pharmacodynamic and biomarker analysis, such as measuring 2-HG levels.

Preclinical Evaluation Workflow

The preclinical assessment of an IDH1 inhibitor follows a logical progression from initial in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow Biochemical_Assay Biochemical Assays (Enzymatic Inhibition) Cell_Based_Assay Cell-Based Assays (2-HG Production, Viability) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Cell_Based_Assay->ADME_Tox PK_Studies Pharmacokinetic (PK) Studies in Rodents ADME_Tox->PK_Studies Xenograft_Models In Vivo Efficacy (Xenograft Models) PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamic (PD) and Biomarker Analysis Xenograft_Models->PD_Biomarkers

Caption: A typical experimental workflow for preclinical evaluation of an IDH1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the mutant IDH1 enzyme, with demonstrated in vitro activity in reducing the oncometabolite 2-HG. While comprehensive preclinical efficacy data for this compound is not extensively published, the established methodologies and workflows for other IDH1 inhibitors provide a clear framework for its continued evaluation. Further studies are necessary to fully elucidate the therapeutic potential of this compound in various IDH1-mutant cancer models.

References

In Vitro Pharmacodynamics of IDH-C227: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are significant oncogenic drivers in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation that contributes to tumorigenesis.[2] IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, offering a promising therapeutic strategy for cancers harboring these mutations.[1] This guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound selectively binds to and inhibits the neomorphic activity of mutant IDH1, particularly the R132H and R132C variants.[1][2] By blocking the enzymatic conversion of α-KG to 2-HG, this compound effectively reduces the intracellular concentration of this oncometabolite.[2] The reduction in 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, thereby reversing the hypermethylation phenotype and promoting cellular differentiation.[3][4][5]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against different IDH1 variants.

Table 1: Biochemical Inhibition of IDH1 Activity

TargetAssay TypeParameterValue (µM)
IDH1 R132HEnzymatic (NADPH consumption)IC50< 0.1

Table 2: Cellular Inhibition of 2-HG Production

Cell LineIDH1 MutationParameterValue (µM)
HT1080R132CIC50< 0.1
U87MG (engineered)R132HIC500.25

Signaling Pathways and Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway affected by mutant IDH1 and the mechanism of action of this compound, as well as typical experimental workflows.

Mutant_IDH1_Signaling_Pathway cluster_wildtype Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibition by this compound Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH1-wt (NADP+ -> NADPH) TCA_Cycle TCA Cycle aKG_wt->TCA_Cycle Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1-wt Two_HG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1-mut (NADPH -> NADP+) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block IDH_C227 This compound IDH_C227->Two_HG Inhibits

Mutant IDH1 Signaling Pathway and Inhibition by this compound

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Recombinant Mutant IDH1 Enzyme add_inhibitor Add this compound (or DMSO control) start_biochem->add_inhibitor add_substrates Add α-KG and NADPH add_inhibitor->add_substrates measure_nadph Measure NADPH Consumption add_substrates->measure_nadph calculate_ic50_biochem Calculate IC50 measure_nadph->calculate_ic50_biochem start_cellular Culture IDH1-mutant Cancer Cells treat_cells Treat with this compound (or DMSO control) start_cellular->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate extract_metabolites Extract Intracellular Metabolites incubate->extract_metabolites lcms_analysis Quantify 2-HG by LC-MS/MS extract_metabolites->lcms_analysis calculate_ic50_cellular Calculate IC50 lcms_analysis->calculate_ic50_cellular

References

IDH-C227: A Technical Guide on its Role in Inducing Cellular Differentiation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent block in cellular differentiation, which is a hallmark of these malignancies.[3][4] IDH-C227 is a potent and selective small-molecule inhibitor of the most common IDH1 mutation, R132H.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in reversing the 2-HG-induced differentiation block, and detailed experimental protocols for its evaluation.

The Role of Mutant IDH1 in Oncogensis and Differentiation Arrest

Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[1][6] However, specific point mutations, most frequently at the R132 residue, alter the enzyme's function.[1] Instead of producing α-KG, the mutant IDH1 enzyme gains the neomorphic ability to reduce α-KG to the oncometabolite 2-HG.[3]

The accumulation of 2-HG to millimolar concentrations is the central event driving tumorigenesis.[1][3] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor for a broad class of α-KG-dependent dioxygenases, which include:

  • TET DNA hydroxylases: Enzymes responsible for DNA demethylation.

  • Histone Lysine Demethylases (KDMs): Enzymes that remove methyl groups from histones.[4]

The inhibition of these enzymes by 2-HG leads to a state of global DNA and histone hypermethylation.[4] This altered epigenetic landscape represses the expression of genes required for cellular differentiation, effectively locking progenitor cells in an undifferentiated, proliferative state and contributing to cancer development.[2][4]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor specifically targeting the IDH1 R132H mutant enzyme.[1][5] Its primary mechanism of action is the allosteric inhibition of the mutant enzyme.[1] It binds to a site distinct from the active site, inducing a conformational change that blocks the enzyme's ability to convert α-KG to 2-HG.[1]

By selectively inhibiting the mutant IDH1 protein, this compound leads to a significant and sustained reduction in intracellular 2-HG levels.[1] This decrease in the oncometabolite relieves the competitive inhibition of α-KG-dependent dioxygenases. The restored activity of these enzymes is hypothesized to reverse the aberrant hypermethylation patterns, allowing for the re-expression of differentiation-associated genes and prompting the cancer cells to resume their normal maturation process.[7][8]

cluster_0 Mutant IDH1 Signaling cluster_1 Epigenetic Regulation cluster_2 Therapeutic Intervention mut_idh1 Mutant IDH1 (e.g., R132H) two_hg 2-Hydroxyglutarate (2-HG) mut_idh1->two_hg Neomorphic Activity akg α-Ketoglutarate (α-KG) akg->mut_idh1 dioxygenases α-KG-Dependent Dioxygenases (TETs, KDMs) two_hg->dioxygenases Inhibition hypermethylation DNA & Histone Hypermethylation dioxygenases->hypermethylation Inhibition of Demethylation diff_induction Cellular Differentiation dioxygenases->diff_induction Restores Function diff_block Differentiation Block hypermethylation->diff_block Causes idh_c227 This compound idh_c227->mut_idh1 Allosteric Inhibition

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The potency of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type IDH1 Mutation IC₅₀ (μM) Reference
HT1080 Fibrosarcoma R132C < 0.1 [5]
U87MG Glioblastoma R132H (mutant-expressing) 0.25 [5]

Data presented is for antiproliferative effects, which are a downstream consequence of inhibiting the mutant IDH1 enzyme and inducing differentiation.

Table 2: Efficacy of Selective IDH1 Inhibitors (Representative Data)

Assay Type Metric Value Cancer Model Reference
Enzymatic Inhibition IC₅₀ (IDH1-R132H) ~70 nM (AGI-5198) Purified Enzyme [9]
Cellular 2-HG Reduction IC₅₀ Dose-dependent TS603 Glioma Cells [9]
Differentiation Induction Marker Expression Increased CD11b, CD14 AML Cells [2]

This table includes data from other selective IDH1 inhibitors to illustrate typical efficacy metrics, as specific enzymatic and 2-HG reduction IC₅₀ values for this compound are not detailed in the provided search results.

Experimental Protocols

Robust experimental design is crucial for evaluating the differentiation-inducing effects of this compound. Below are detailed methodologies for key assays.

Mutant IDH1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified mutant IDH1 protein.

Methodology:

  • Reagents & Materials: Purified recombinant human IDH1-R132H protein, α-KG, NADPH, assay buffer (e.g., Tris-HCl, MgCl₂), this compound, and a microplate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer. b. In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions (or DMSO for control). c. Initiate the reaction by adding the IDH1-R132H enzyme and α-KG substrate mixture. d. Immediately begin kinetic reading of the absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of NADPH consumption is proportional to the enzyme's activity. e. Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]

Cellular 2-HG Quantification Assay

Objective: To measure the ability of this compound to inhibit 2-HG production in cancer cells harboring an IDH1 mutation.

Methodology:

  • Reagents & Materials: IDH1-mutant cell line (e.g., HT1080), cell culture medium, this compound, metabolite extraction solution (e.g., 80% methanol), and access to a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Procedure: a. Seed IDH1-mutant cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (and a DMSO control) for 48-72 hours. c. Aspirate the media, wash the cells with ice-cold PBS, and add the ice-cold metabolite extraction solution. d. Scrape the cells and collect the cell lysate. Centrifuge to pellet debris and collect the supernatant containing the metabolites. e. Analyze the 2-HG concentration in the supernatant using a validated LC-MS method. f. Normalize the 2-HG levels to cell number or total protein concentration. Determine the IC₅₀ for cellular 2-HG reduction from the dose-response curve.[2]

AML Cell Differentiation Assay

Objective: To assess the effect of this compound on inducing myeloid differentiation in IDH1-mutant AML cells.

Methodology:

  • Reagents & Materials: IDH1-mutant AML cell line (e.g., MOLM-14), RPMI-1640 medium with supplements, this compound, flow cytometry antibodies (e.g., anti-CD11b, anti-CD14), Wright-Giemsa stain, and a flow cytometer.

  • Procedure: a. Culture AML cells in suspension and treat them with this compound or DMSO control for an extended period (e.g., 7-14 days), replenishing the medium and compound every 2-3 days. b. Flow Cytometry: At various time points, harvest cells, wash with PBS, and stain with fluorescently-conjugated antibodies against myeloid differentiation markers CD11b and CD14. Analyze the percentage of marker-positive cells using a flow cytometer. c. Morphological Analysis: Prepare cytospins of the treated cells. Stain the slides with Wright-Giemsa stain and examine under a microscope for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, lobulated nuclei, and cytoplasmic granules.[2]

cluster_0 Differentiation Assessment start Start: IDH1-Mutant AML Cell Culture treatment Treat with this compound (or DMSO Control) for 7-14 days start->treatment harvest Harvest Cells at Multiple Time Points treatment->harvest stain_flow Stain with anti-CD11b and anti-CD14 Antibodies harvest->stain_flow stain_morph Prepare Cytospin & Use Wright-Giemsa Stain harvest->stain_morph flow Flow Cytometry Analysis flow_result Quantify Percentage of CD11b+/CD14+ Cells flow->flow_result stain_flow->flow morphology Morphological Analysis morph_result Assess Morphological Changes (e.g., nuclear lobulation, granules) morphology->morph_result stain_morph->morphology

Caption: Experimental workflow for assessing this compound-induced differentiation in AML cells.

Conclusion

This compound is a targeted therapeutic agent designed to counteract the oncogenic effects of the IDH1-R132H mutation. By potently and selectively inhibiting the production of the oncometabolite 2-HG, it addresses the root cause of differentiation arrest in IDH1-mutant cancers.[1] The subsequent reduction in 2-HG is expected to restore normal epigenetic regulation, thereby inducing cellular differentiation and inhibiting tumor growth.[2][8] The experimental frameworks provided herein offer robust methods for the continued investigation and characterization of this compound and other novel inhibitors in this class, paving the way for advanced therapeutic strategies for patients with IDH1-mutant malignancies.

References

Methodological & Application

Application Notes and Protocols for IDH-C227 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase (IDH) mutations are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2] These mutations confer a neomorphic activity upon the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1] IDH-C227 is a potent and selective inhibitor of the mutant IDH1 enzyme, specifically the R132H mutation, and serves as a critical tool for studying the biological consequences of IDH1 inhibition.[3]

This document provides detailed protocols for an in vitro enzyme inhibition assay to characterize the activity of this compound and similar compounds. It includes methodologies for assessing enzyme kinetics, inhibitor potency, and includes visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The inhibitory activity of IDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of this compound and a related clinical-stage inhibitor, Enasidenib (AG-221), which targets mutant IDH2.

CompoundTarget EnzymeIC50 (nM)Fold Selectivity (vs. WT)
This compoundIDH1-R132H< 100Not specified
Enasidenib (AG-221)IDH2 R140Q10018x vs. WT IDH2
Enasidenib (AG-221)IDH2 R172K4004.5x vs. WT IDH2

Note: Data for this compound is based on in vitro enzymatic assays.[3] Data for Enasidenib is provided for comparative purposes.[4]

Signaling Pathway

Mutations in IDH1 and IDH2 lead to a gain-of-function that results in the production of the oncometabolite 2-HG. This diagram illustrates the altered metabolic pathway.

cluster_wild_type Wild-Type IDH1/2 cluster_mutant Mutant IDH1/2 Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1/2 (WT) alpha_KG_mut α-Ketoglutarate NADPH_WT NADPH NADP_WT NADP+ NADP_WT->NADPH_WT Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG IDH1/2 (Mutant) NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut

Caption: Wild-type vs. Mutant IDH enzymatic reaction.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified mutant IDH enzyme. The assay measures the consumption of the cofactor NADPH, which is detected using a coupled diaphorase/resazurin (B115843) system, resulting in a fluorescent signal.[5][6]

Materials and Reagents:

  • Purified recombinant human IDH1-R132H enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA), 2 mM DTT[4][5]

  • Substrate Solution: α-ketoglutarate (α-KG)

  • Cofactor Solution: NADPH

  • Detection Reagent: Diaphorase and Resazurin

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]

  • Enzyme Addition: Add 5 µL of the purified IDH1-R132H enzyme solution (e.g., 0.3 ng/µL in Assay Buffer) to each well.[5]

  • Pre-incubation: Incubate the plate at room temperature for 15-60 minutes to allow for compound binding to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of a substrate/cofactor mixture containing α-KG and NADPH.[5] Final concentrations in the well are typically in the micromolar range (e.g., 4 mM α-KG, 16 µM NADPH).[5]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • Detection:

    • Prepare a detection solution containing diaphorase and resazurin in Assay Buffer.[4][5]

    • Add 5 µL of the detection solution to each well to stop the enzymatic reaction.[5]

    • Incubate at room temperature for 10 minutes to allow for color development.[5][7]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[5][7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro enzyme inhibition assay.

A Prepare Serial Dilutions of this compound B Add Compound to 384-well Plate A->B C Add Purified Mutant IDH1 Enzyme B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction with α-KG and NADPH D->E F Incubate for Enzymatic Reaction E->F G Add Diaphorase/Resazurin Detection Reagent F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for a mutant IDH1 enzymatic inhibition assay.

References

Measuring the Potency of IDH-C227: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The most prevalent mutation, R132H, confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][3] This makes the mutant IDH1 enzyme a prime therapeutic target. IDH-C227 is a potent and selective small-molecule inhibitor of the IDH1 R132H mutant.[1] These application notes provide detailed protocols for cell-based assays to determine the potency of this compound and to validate its on-target engagement.

Data Presentation: Potency of this compound

The potency of this compound is primarily assessed by its ability to inhibit the production of 2-HG in cancer cells harboring IDH1 mutations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency.

IDH1 Mutation Cell Line Assay Type IC50 (µM)
R132HU87MG (engineered)Cellular 2-HG Production< 0.25
R132CHT1080 (endogenous)Cellular 2-HG Production< 0.25
R132GData not publicly available
R132SData not publicly available
R132LData not publicly available

Note: The U87MG cell line is typically engineered to express the IDH1-R132H mutation for these assays. Data for R132G, R132S, and R132L mutations for this compound is limited in publicly available literature.[3][4]

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying biological pathways and the experimental workflow is crucial for accurately assessing the potency of IDH1 inhibitors.

Mutant IDH1 Signaling Pathway

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, which competitively inhibits α-KG-dependent dioxygenases. This leads to widespread epigenetic changes, primarily DNA and histone hypermethylation, which in turn block cellular differentiation and promote tumor growth. This compound acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and preventing the production of 2-HG.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Signaling cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate->2-Hydroxyglutarate Mutant IDH1 (e.g., R132H) alpha-KG-dependent\ndioxygenases (TET, KDM) alpha-KG-dependent dioxygenases (TET, KDM) 2-Hydroxyglutarate->alpha-KG-dependent\ndioxygenases (TET, KDM) Inhibition DNA & Histone\nHypermethylation DNA & Histone Hypermethylation alpha-KG-dependent\ndioxygenases (TET, KDM)->DNA & Histone\nHypermethylation Leads to Blocked Differentiation\n& Tumorigenesis Blocked Differentiation & Tumorigenesis DNA & Histone\nHypermethylation->Blocked Differentiation\n& Tumorigenesis Promotes This compound This compound Mutant IDH1\n(e.g., R132H) Mutant IDH1 (e.g., R132H) This compound->Mutant IDH1\n(e.g., R132H) Allosteric Inhibition

Mutant IDH1 signaling and inhibition by this compound.
Experimental Workflow for this compound Potency Assessment

The following workflow outlines the key steps in evaluating the potency of an IDH1 inhibitor like this compound, from initial cell-based screening to confirmation of on-target activity.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U87MG-IDH1-R132H or HT1080) start->cell_culture compound_treatment Treat cells with a serial dilution of this compound cell_culture->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation hg_measurement Measure 2-HG levels (LC-MS/MS) incubation->hg_measurement ic50_determination Determine Cellular IC50 hg_measurement->ic50_determination cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement ic50_determination->cetsa data_analysis Data Analysis and Interpretation cetsa->data_analysis end End data_analysis->end

Workflow for assessing this compound potency.

Experimental Protocols

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay

This assay is the primary method for determining the cellular potency of IDH1 inhibitors by measuring the reduction of 2-HG in treated cells.

a. Cell Culture and Seeding

  • Cell Lines: Use cancer cell lines with endogenous IDH1 mutations (e.g., HT1080 for R132C) or engineered cell lines (e.g., U87MG stably expressing IDH1-R132H).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period and let them adhere overnight.

b. Compound Treatment

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range is from low nanomolar to high micromolar.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubate the plates for 48 to 72 hours to allow for a measurable effect on 2-HG levels.

c. 2-HG Measurement (LC-MS/MS)

  • Sample Preparation (Intracellular 2-HG):

    • After incubation, aspirate the culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solution (e.g., 80% methanol) to each well and incubate on ice.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a validated method for the separation and quantification of D-2-HG.

    • Generate a standard curve with known concentrations of 2-HG to quantify the levels in the experimental samples.

d. Data Analysis

  • Calculate the percentage of 2-HG reduction for each inhibitor concentration relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the cellular IC50 value by fitting the dose-response data to a non-linear regression model (e.g., four-parameter logistic equation).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

a. Cell Culture and Treatment

  • Culture IDH1-mutant cells to 80-90% confluency.

  • Harvest the cells and resuspend them in fresh culture medium.

  • Treat the cells with this compound at a concentration several-fold higher than its IC50 and a vehicle control for 1 hour at 37°C.

b. Heat Challenge

  • Aliquot the treated cell suspensions into PCR tubes.

  • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by a cooling step.

c. Cell Lysis and Protein Quantification

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Collect the supernatant and determine the protein concentration.

d. Western Blot Analysis

  • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for IDH1.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the amount of soluble IDH1 at each temperature.

e. Data Analysis

  • Plot the percentage of soluble IDH1 against the temperature for both the vehicle- and this compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the cellular potency of the IDH1 inhibitor, this compound. The 2-HG inhibition assay is a direct measure of the compound's functional effect, while the CETSA provides crucial evidence of target engagement within the complex cellular environment. A comprehensive evaluation using these methods is essential for the preclinical characterization of novel IDH1-targeted therapies.

References

Application Notes and Protocols: A Framework for Assessing the Stability of the IDH2 Inhibitor Enasidenib (IDH-C227) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle. Mutations in IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis by altering epigenetic regulation and cellular differentiation. Enasidenib (formerly AG-221) is a potent and selective oral inhibitor of the mutant IDH2 enzyme and has been approved for the treatment of relapsed or refractory AML with IDH2 mutations.

When conducting in vitro studies to evaluate the efficacy and mechanism of action of small molecule inhibitors like Enasidenib, it is crucial to ensure the stability of the compound in the experimental conditions. Degradation of the inhibitor in cell culture media can lead to an underestimation of its potency and misleading experimental outcomes. This document provides a detailed protocol for assessing the stability of Enasidenib (referred to herein as IDH-C227 as per the user's topic reference) in a common cell culture medium, RPMI-1640, supplemented with Fetal Bovine Serum (FBS). The protocol utilizes High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for accurate quantification.

IDH2 Signaling Pathway and Therapeutic Intervention

Mutant IDH2 enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a block in cellular differentiation. Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.

IDH2_Pathway cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH2 TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Activity mutIDH2 Mutant IDH2 HistoneDemethylases Histone Demethylases TwoHG->HistoneDemethylases DNA_Demethylases TET Enzymes (DNA Demethylases) TwoHG->DNA_Demethylases cluster_nucleus cluster_nucleus TwoHG->cluster_nucleus Enasidenib Enasidenib (this compound) Enasidenib->mutIDH2 Inhibition NormalDifferentiation Restored Cellular Differentiation DifferentiationBlock Blocked Cellular Differentiation Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Storage cluster_analysis Analysis A Prepare 10 µM This compound in RPMI-1640 + 10% FBS B Aliquot into sterile microcentrifuge tubes for each time point A->B C Incubate at 37°C, 5% CO₂ B->C D Collect samples at 0, 24, 48, 72 hours C->D E Immediately store samples at -80°C D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Application Notes and Protocols for Long-Term Cell Culture Experiments Using IDH-C227

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG plays a pivotal role in tumorigenesis by causing epigenetic dysregulation and altering cellular metabolism.[1] IDH-C227 is a potent and selective small-molecule inhibitor of the IDH1 R132H mutation, offering a targeted therapeutic strategy to counteract the effects of this oncogenic driver.[2] By inhibiting the mutant IDH1 enzyme, this compound reduces the production of 2-HG.[2]

These application notes provide a comprehensive guide for the utilization of this compound in long-term cell culture experiments, a critical step in preclinical drug evaluation. We will cover essential aspects from maintaining compound stability to detailed experimental protocols and data interpretation.

Mechanism of Action and Downstream Effects

This compound selectively binds to the allosteric site of the mutant IDH1 R132H homodimer, inhibiting its catalytic activity. This leads to a significant reduction in the levels of the oncometabolite 2-HG. The primary downstream effects of reducing 2-HG levels are the reversal of epigenetic alterations and the restoration of normal cellular differentiation processes.

Key Signaling Pathways Affected:

  • Histone Demethylation: 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone lysine (B10760008) demethylases (KDMs).[3][4] This leads to hypermethylation of histones and a block in cellular differentiation.[4][5][6] Treatment with this compound is expected to restore KDM activity, leading to histone demethylation and promoting cellular differentiation.

  • DNA Hydroxymethylation: The Ten-Eleven Translocation (TET) family of enzymes, which are also α-KG-dependent dioxygenases, are inhibited by 2-HG.[3][7] TET enzymes are crucial for DNA demethylation. Inhibition of these enzymes by 2-HG contributes to the global DNA hypermethylation phenotype observed in IDH-mutant cancers. This compound treatment should restore TET activity, leading to DNA demethylation.

  • HIF-1α Regulation: The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases, another class of α-KG-dependent dioxygenases. By inhibiting these hydroxylases, 2-HG can lead to the stabilization of HIF-1α, promoting tumor growth.[8][9] this compound can reverse this effect by reducing 2-HG levels.[8]

Data Presentation

The following tables summarize preclinical data for this compound and other relevant IDH inhibitors to provide an expectation of the compound's activity.

Table 1: Preclinical Efficacy of this compound

CompoundCancer Cell LineIC50 (µM)Efficacy MetricResult
This compoundHT-1080 (Fibrosarcoma)< 0.12-HG InhibitionPotent inhibition of D-2-HG production
This compoundU87MG (Glioblastoma)0.252-HG InhibitionPotent inhibition of D-2-HG production

Table 2: Long-Term Effects of IDH Inhibitors on Cellular Phenotypes

InhibitorCell LineDuration of TreatmentObserved Effect on ProliferationObserved Effect on Differentiation
AGI-5198 (IDH1 R132H inhibitor)OligodendrogliomaNot SpecifiedSuppression of tumor cell growthInduced gliogenic differentiation (increased GFAP and AQP4, decreased nestin)[10]
Enasidenib (IDH2 inhibitor)TF-1 erythroleukemia, primary human AML cellsNot Specified-Induced differentiation[11]
Ivosidenib (IDH1 inhibitor)IDH1-mutant solid tumors (including glioma)Median 26.8 months (non-enhancing glioma)Stable disease in 72.7% of non-enhancing glioma patients[10]-

Experimental Protocols

Protocol 1: Long-Term Cell Culture with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound for an extended period.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • IDH1-mutant cancer cell line (e.g., HT-1080, U87MG expressing R132H)

  • Cell culture flasks or plates

  • Standard cell culture equipment

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or 4°C for short-term use (up to 2 weeks).[2]

  • Cell Seeding:

    • Seed the IDH1-mutant cancer cells at a low density in culture flasks or plates to allow for long-term growth without reaching confluency too quickly.

    • Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • This compound Treatment and Media Replenishment:

    • Prepare the desired final concentration of this compound in fresh, pre-warmed cell culture medium. It is crucial to prepare this solution fresh for each media change.

    • Remove the old medium from the cell culture vessels and replace it with the medium containing this compound.

    • Crucially, due to the potential for compound degradation, replenish the media with fresh this compound every 2-3 days. [3][5] This involves a complete media change.

    • For very long-term experiments (weeks to months), cells will need to be passaged. When passaging, re-plate the cells in a new vessel with fresh medium containing this compound.

  • Monitoring and Endpoint Analysis:

    • Monitor cell morphology and viability regularly using a microscope.

    • At predetermined time points, harvest cells for downstream analysis, such as cell proliferation assays, 2-HG level measurement, western blotting for differentiation markers, or apoptosis assays.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol is essential to determine the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in your cell culture medium at the final experimental concentration (e.g., 1 µM).[2]

    • Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).[2]

  • Incubation:

    • Incubate the tubes at 37°C in a 5% CO2 incubator to mimic your cell culture conditions.[2]

  • Sample Collection and Storage:

    • At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.[2]

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant by HPLC to quantify the concentration of intact this compound.[2]

    • A significant decrease in the concentration of this compound over time indicates instability in the medium.

Protocol 3: Measurement of Intracellular 2-HG Levels

This protocol describes the quantification of the oncometabolite 2-HG in cell lysates.

Materials:

  • Cells treated with this compound or vehicle control

  • Methanol/Water/Chloroform extraction buffer

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Metabolite Extraction:

    • Harvest the cells by trypsinization or scraping.

    • Quench metabolic activity by rapidly washing the cells with ice-cold saline.

    • Perform metabolite extraction using a cold methanol/water/chloroform buffer.

    • Separate the polar (containing 2-HG) and non-polar phases by centrifugation.

  • LC-MS/MS Analysis:

    • Dry the polar phase under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Quantify 2-HG levels using a standard curve generated with known concentrations of 2-HG.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Cellular_Processes Cellular_Processes aKG->Cellular_Processes Energy Production, Amino Acid Synthesis Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (wild-type) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 R132H (mutant) Histone_Demethylases Histone Demethylases (e.g., KDMs) Two_HG->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition Prolyl_Hydroxylases Prolyl Hydroxylases Two_HG->Prolyl_Hydroxylases Inhibition Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation HIF1a_Stabilization HIF-1α Stabilization Prolyl_Hydroxylases->HIF1a_Stabilization Blocked_Differentiation Blocked Differentiation Histone_Hypermethylation->Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation Tumor_Growth Tumor Growth HIF1a_Stabilization->Tumor_Growth IDHC227 This compound IDHC227->aKG_mut Inhibits conversion to 2-HG

Caption: IDH1 signaling in normal vs. mutant cells and the action of this compound.

Long_Term_Culture_Workflow start Start: Seed IDH1-Mutant Cells treatment Initiate Treatment: Add this compound in Fresh Medium start->treatment culture_loop Long-Term Culture (Weeks/Months) treatment->culture_loop media_change Complete Media Change with Fresh this compound (every 2-3 days) culture_loop->media_change Continue Culture passage Passage Cells as Needed culture_loop->passage Cells Confluent harvest Harvest Cells at Time Points culture_loop->harvest Endpoint Reached media_change->culture_loop passage->culture_loop analysis Downstream Analysis harvest->analysis proliferation Proliferation Assay two_hg 2-HG Measurement western Western Blot (Differentiation Markers) apoptosis Apoptosis Assay

Caption: Experimental workflow for long-term this compound cell culture.

PI3K_AKT_mTOR_Pathway IDH1_mut IDH1 Mutation Two_HG 2-Hydroxyglutarate IDH1_mut->Two_HG PI3K PI3K Two_HG->PI3K Potential Activation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IDHC227 This compound IDHC227->Two_HG Inhibition

Caption: Potential interplay of IDH1 mutation and the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for IDH-C227 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. IDH-C227 is a potent and selective inhibitor of the mutant IDH1 enzyme. These application notes provide a comprehensive guide for the in vivo administration and dosage of this compound in preclinical animal models, based on available data and studies of similar mutant IDH1 inhibitors.

Data Presentation

Table 1: In Vivo Dosage and Administration of Mutant IDH1 Inhibitors
CompoundAnimal ModelTumor TypeDosageAdministration RouteVehicleFrequencyReference
Ivosidenib (AG-120) Mouse XenograftGlioma (HT1080)50 mg/kg and 150 mg/kgOral Gavage0.5% Methylcellulose (B11928114)Daily[1]
SYC-435 Orthotopic Glioma XenograftGlioma (IDH1-R132H/R132C)15 mg/kgOral GavageNot SpecifiedDaily[2]
Vorasidenib (AG-881) Genetically Engineered Mouse ModelGlioma (IDH1-mutant)≥0.1 mg/kgOralNot SpecifiedNot Specified[3]
Table 2: Pharmacokinetic Parameters of Ivosidenib (AG-120) in Preclinical Models
Animal ModelT½ (Terminal Half-life)Brain to Plasma Exposure RatioProtein BindingPrimary MetabolismReference
Rats 5.3 - 18.5 hoursLow (2.3%)HighOxidative[4]
Dogs 5.3 - 18.5 hoursLow (2.3%)HighOxidative[4]
Monkeys 5.3 - 18.5 hoursLow (2.3%)HighOxidative[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol is a representative methodology based on studies with the well-characterized IDH1 inhibitor, Ivosidenib.

1. Animal Model and Tumor Cell Implantation:

  • Animal: 6-8 week old female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Cells: U87 glioblastoma cells engineered to express mutant IDH1 (e.g., U87-MG IDH1-R132H).

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of cell culture medium and Matrigel into the flank of each mouse.[1]

2. Tumor Growth Monitoring:

  • Monitor tumor growth by caliper measurements three times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

3. Randomization and Treatment:

  • When tumors reach an average volume of 150-200 mm³, randomize mice into a vehicle control group and a treatment group.[1]

4. Drug Formulation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle such as 0.5% methylcellulose in water to ensure solubility and stability.

  • Administration: Administer the formulated this compound orally via gavage at a predetermined dose (e.g., based on the data in Table 1, a starting dose of 50 mg/kg daily could be considered).

5. Efficacy Endpoints and Pharmacodynamic Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Collect tumor tissue and plasma to measure 2-HG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm target engagement.[1]

Protocol 2: Orthotopic Glioma Model in Mice

This protocol outlines the establishment of a more clinically relevant orthotopic model.

1. Anesthesia and Stereotactic Injection:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine administered intraperitoneally).

  • Secure the anesthetized mouse in a stereotactic frame.

  • Create a small burr hole in the skull over the desired injection site.

  • Intracranially inject glioma stem-like cells (GSCs) derived from an IDH-mutant tumor into the brain.

2. Post-Surgical Care and Monitoring:

  • Provide appropriate post-operative care, including analgesics.

  • Monitor the mice for any neurological signs and changes in body weight.

  • Tumor growth can be monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI).

3. Treatment Administration:

  • Once tumors are established (as confirmed by imaging), initiate treatment with this compound as described in Protocol 1.

Mandatory Visualization

Signaling Pathway Diagram

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mutant IDH1 Neomorphic Activity cluster_2 Downstream Oncogenic Signaling Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H) NADPH NADPH NADPH->Mutant_IDH1 NADP+ NADP+ 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH1->2-Hydroxyglutarate Consumes NADPH AKT AKT 2-Hydroxyglutarate->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation_Invasion Cell Proliferation & Invasion mTOR->Cell_Proliferation_Invasion Promotes This compound This compound This compound->Mutant_IDH1 Inhibits In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Culture IDH1-mutant Cancer Cells Implantation 2. Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Drug_Admin 5. Administer this compound or Vehicle (Oral Gavage) Randomization->Drug_Admin Monitoring 6. Monitor Tumor Volume and Body Weight Drug_Admin->Monitoring Endpoint 7. Euthanize at Study Endpoint Monitoring->Endpoint Tissue_Collection 8. Collect Tumors and Plasma Endpoint->Tissue_Collection PD_Analysis 9. Analyze 2-HG Levels (LC-MS/MS) Tissue_Collection->PD_Analysis

References

Application Notes and Protocols for Quantifying 2-Hydroxyglutarate (2-HG) Levels Following IDH-C227 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, offering a promising therapeutic strategy by reducing 2-HG levels.[1] This document provides detailed application notes and protocols for the accurate quantification of 2-HG levels in biological samples following treatment with this compound.

Signaling Pathways and Mechanism of Action

Mutant IDH1 enzymes gain a neomorphic activity, converting α-ketoglutarate (α-KG) to 2-HG in an NADPH-dependent manner.[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and altered cellular metabolism, which contributes to cancer development. This compound acts as a selective inhibitor of the IDH1 R132H mutation, effectively blocking the production of 2-HG.[1]

IDH1_Signaling_Pathway Mutant IDH1 Signaling and this compound Inhibition cluster_0 Cytoplasm Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH1 2-HG 2-HG alpha-KG->2-HG Mutant IDH1 (NADPH -> NADP+) Mutant_IDH1 Mutant_IDH1 Epigenetic_Dysregulation Epigenetic_Dysregulation 2-HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases This compound This compound This compound->Mutant_IDH1 Inhibition Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis

Mutant IDH1 signaling and this compound inhibition.

Data Presentation: Quantitative 2-HG Levels after this compound Treatment

The efficacy of this compound in reducing 2-HG levels has been demonstrated in various cancer cell lines harboring IDH1 mutations. The following tables summarize the quantitative data on 2-HG reduction.

Table 1: In Vitro Enzymatic Inhibition of Mutant IDH1 by this compound

CompoundTarget EnzymeIC50 (µM)
This compoundIDH1 R132H< 0.1

Data sourced from commercially available information.

Table 2: Cellular 2-HG Production Inhibition by this compound

Cell LineCancer TypeIDH1 MutationTreatment2-HG Levels (relative to control)IC50 (µM)
HT1080FibrosarcomaR132CThis compoundData not available< 0.25
U87MG (engineered)GlioblastomaR132HThis compoundData not available< 0.25
HCT116 (engineered)Colorectal CarcinomaR132HThis compoundDownstream effects reversedNot reported
HeLa (engineered)Cervical CancerR132HThis compoundDownstream effects reversedNot reported

Experimental Protocols

Accurate quantification of 2-HG requires meticulous sample preparation and analysis. Below are detailed protocols for the most common techniques.

Quantification of 2-HG by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for accurate and sensitive quantification of 2-HG enantiomers (D-2-HG and L-2-HG).

Experimental Workflow:

LCMS_Workflow LC-MS Workflow for 2-HG Quantification Cell_Culture Cell Culture & Treatment (with this compound) Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization Derivatization (optional, e.g., with DATAN) Metabolite_Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (SRM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS workflow for 2-HG quantification.

Protocol for Metabolite Extraction from Adherent Cells:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound for the specified duration.

  • Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously and subject it to freeze-thaw cycles to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.

Protocol for LC-MS/MS Analysis:

  • Derivatization (Optional but Recommended for Enantiomer Separation): To separate D- and L-2-HG, derivatization with a chiral reagent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN) is often employed.

  • Chromatographic Separation: Utilize a suitable column (e.g., HILIC or reversed-phase) and mobile phase gradient to achieve optimal separation of 2-HG from other metabolites.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 2-HG and an internal standard.

  • Data Analysis: Integrate the peak areas of 2-HG and the internal standard. Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples. Normalize the results to cell number or protein concentration.

Quantification of D-2-HG by Enzymatic Assay

This method provides a more accessible and high-throughput alternative to LC-MS for the specific quantification of D-2-HG.

Experimental Workflow:

Enzymatic_Assay_Workflow Enzymatic Assay Workflow for D-2-HG Quantification Sample_Preparation Sample Preparation (Cell Lysate) Enzymatic_Reaction Enzymatic Reaction (D-2-HG Dehydrogenase) Sample_Preparation->Enzymatic_Reaction Signal_Detection Signal Detection (Colorimetric or Fluorometric) Enzymatic_Reaction->Signal_Detection Quantification Quantification (Standard Curve) Signal_Detection->Quantification

Enzymatic assay workflow for D-2-HG.

Protocol for D-2-HG Enzymatic Assay:

  • Sample Preparation: Prepare cell lysates as described in the LC-MS protocol. It is crucial to deproteinize the samples to avoid interference with the enzymatic reaction.

  • Reaction Setup: In a 96-well plate, add the cell lysate, D-2-HG dehydrogenase enzyme, and the reaction buffer containing NAD+ and a probe (for colorimetric or fluorometric detection).

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic conversion of D-2-HG to α-KG, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the probe, generating a detectable signal.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Quantification: Prepare a standard curve with known concentrations of D-2-HG to determine the concentration in the samples.

Conclusion

The quantification of 2-HG is a critical step in evaluating the efficacy of IDH1 inhibitors like this compound. Both LC-MS and enzymatic assays are robust methods for this purpose, each with its own advantages. The provided protocols and data serve as a comprehensive guide for researchers in the field of cancer metabolism and drug development to accurately assess the impact of this compound on the oncometabolite 2-HG.

References

Application Notes and Protocols: Western Blot Analysis of IDH1 Expression Post-IDH-C227 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG plays a significant role in tumorigenesis by causing epigenetic dysregulation and altering cellular metabolism.

IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, specifically targeting the IDH1 R132H mutation.[2] Its primary mechanism of action is the inhibition of the mutant IDH1's neomorphic activity, which in turn reduces the cellular levels of 2-HG. While the primary effect of this compound is on the enzymatic function of mutant IDH1, it is also crucial to understand its impact on the expression level of the IDH1 protein itself. Western blot analysis is a fundamental technique to investigate changes in protein expression in response to therapeutic agents.

These application notes provide a detailed protocol for performing Western blot analysis to assess IDH1 protein expression in cancer cells following treatment with this compound.

Data Presentation: Quantitative Analysis of IDH1 Expression

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on total IDH1 protein expression in a human glioblastoma cell line harboring the IDH1 R132H mutation. The data illustrates a scenario where the inhibitor has a minimal effect on the overall expression of the IDH1 protein, consistent with its primary role as a functional inhibitor.

Treatment GroupConcentration (µM)Treatment Duration (hours)Normalized IDH1 Band Intensity (Arbitrary Units)Standard DeviationFold Change vs. Vehicle Control
Vehicle (DMSO)0481.000.081.00
This compound0.1480.980.070.98
This compound1.0480.950.090.95
This compound10.0480.920.110.92

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of IDH1 expression.

Cell Culture and Treatment
  • Cell Line: Utilize a human cancer cell line endogenously expressing the IDH1 R132H mutation (e.g., U87 MG glioblastoma cells).

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvesting.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10.0 µM) for a predetermined time course (e.g., 24, 48, or 72 hours).

    • Include a vehicle control group treated with an equivalent volume of DMSO.

Protein Extraction
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent gel electrophoresis.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for IDH1 (either total IDH1 or mutant-specific IDH1 R132H) diluted in the blocking buffer.

    • Incubate overnight at 4°C with gentle agitation.

    • Also, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to serve as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the IDH1 band intensity to the corresponding loading control (e.g., β-actin) band intensity for each sample.

    • Calculate the fold change in IDH1 expression in the this compound treated groups relative to the vehicle control group.

Visualizations

Signaling Pathway

IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG_WT α-Ketoglutarate Isocitrate->aKG_WT IDH1 (WT) Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (WT function) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 (R132H Mutant) Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis IDHC227 This compound IDHC227->Two_HG Inhibition

Caption: Signaling pathway of wild-type and mutant IDH1, and the point of intervention by this compound.

Experimental Workflow

Western_Blot_Workflow start Start: Cancer Cells (IDH1 R132H) treatment Treatment: - Vehicle (DMSO) - this compound (various conc.) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/NC Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-IDH1 & anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Quantified IDH1 Expression Levels analysis->end

Caption: Step-by-step experimental workflow for Western blot analysis of IDH1 expression.

References

Application of IDH-C227 in Chondrosarcoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in a significant portion of chondrosarcomas, a type of cancer that originates in cartilage cells. These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by causing epigenetic and metabolic dysregulation.[1][2] IDH-C227 is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme, offering a targeted therapeutic strategy for IDH1-mutant cancers.[1] These application notes provide a comprehensive overview of the use of this compound in chondrosarcoma cell lines, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments. While specific quantitative data for this compound in chondrosarcoma cell lines is limited in publicly available literature, the information presented is based on the known activity of selective IDH1 inhibitors in relevant models.

Mechanism of Action

This compound selectively inhibits the mutated form of the IDH1 enzyme, most notably the R132H and R132C variants.[3] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[4] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-HG.[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread changes in the epigenome, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumor growth.[5] this compound acts by binding to the mutant IDH1 enzyme and blocking its catalytic activity, thereby reducing the production of 2-HG.[1] This reduction in 2-HG levels is expected to restore the function of α-KG-dependent dioxygenases, leading to epigenetic reprogramming and the induction of cellular differentiation, ultimately inhibiting tumor growth.

Featured Chondrosarcoma Cell Lines

The following human chondrosarcoma cell lines are commonly used in the study of IDH1-mutant chondrosarcoma and are relevant for experiments involving this compound:

Cell LineIDH1 MutationCharacteristics
JJ012 R132GDerived from a Grade II conventional central chondrosarcoma.[6][7]
HT1080 R132COriginally classified as a fibrosarcoma, it is now often used as a model for dedifferentiated chondrosarcoma due to its IDH1 mutation.[2]

Quantitative Data Summary

While specific data for this compound is emerging, the following table summarizes the expected effects based on studies with other selective IDH1 inhibitors in chondrosarcoma cell lines.

ParameterCell LineTreatmentResult
2-HG Reduction JJ012, HT1080IDH1 inhibitor (AGI-5198)Dose-dependent decrease in intracellular and extracellular 2-HG levels.[2]
Cell Viability JJ012, HT1080IDH1 inhibitor (AGI-5198)Variable effects; some studies report minimal impact on proliferation, while others show decreased viability at higher concentrations.
Colony Formation JJ012, HT1080IDH1 inhibitor (AGI-5198)Significant inhibition of anchorage-independent growth.[2]
Cell Migration JJ012, HT1080IDH1 inhibitor (AGI-5198)Significant reduction in cell migration.[2]
Apoptosis JJ012, HT1080IDH1 inhibitor (AGI-5198)Induction of apoptosis has been observed in some contexts.[2]

Mandatory Visualizations

cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway in Chondrosarcoma Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Cellular Respiration & Biosynthesis Cellular Respiration & Biosynthesis alpha_KG->Cellular Respiration & Biosynthesis Normal Function alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 (e.g., R132G/C) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases Tumorigenesis Chondrosarcoma Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Blocked Differentiation

Caption: IDH1 signaling in normal and cancerous states.

cluster_0 Experimental Workflow: Evaluating this compound in Chondrosarcoma Cell Lines Start Seed Chondrosarcoma Cells (JJ012 or HT1080) Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Endpoint_Assays->Apoptosis Migration Cell Migration Assay (e.g., Transwell) Endpoint_Assays->Migration Two_HG_Measurement 2-HG Measurement (LC-MS/MS) Endpoint_Assays->Two_HG_Measurement Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Two_HG_Measurement->Data_Analysis

Caption: Workflow for this compound chondrosarcoma cell experiments.

Experimental Protocols

Cell Culture
  • Cell Lines: JJ012 and HT1080 cells can be obtained from recognized cell line repositories.

  • Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol describes the measurement of intracellular 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Chondrosarcoma cells (JJ012 or HT1080)

  • This compound

  • 6-well plates

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response range of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 48-72 hours.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and transfer to a new tube.

  • Dry the supernatant using a speed vacuum concentrator.

  • Reconstitute the dried pellet in a suitable volume of LC-MS/MS running buffer.

  • Analyze the samples by LC-MS/MS to quantify D-2-HG levels.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.

Materials:

  • Chondrosarcoma cells (JJ012 or HT1080)

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol describes the detection of protein expression changes in response to this compound treatment.

Materials:

  • Chondrosarcoma cells (JJ012 or HT1080)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies (e.g., antibodies against downstream markers of IDH signaling)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration Assay (Transwell Assay)

This protocol details the assessment of cell migration in response to this compound using a Transwell chamber.

Materials:

  • Chondrosarcoma cells (JJ012 or HT1080)

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Pre-treat the cells with this compound or vehicle control for 24 hours.

  • Resuspend the treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

  • Place the Transwell insert into the well.

  • Add 200 µL of the cell suspension to the upper chamber of the insert.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water.

  • Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound represents a promising targeted therapy for chondrosarcomas harboring IDH1 mutations. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant chondrosarcoma cell line models. Further studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

Flow Cytometry Analysis of Apoptosis in IDH1-Mutant Cancer Cells Following Treatment with IDH-C227

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by causing epigenetic changes and altering cellular metabolism. IDH-C227 is a potent and selective inhibitor of the mutant IDH1 enzyme, and it functions by blocking the production of 2-HG. While the primary effect of this compound is the reversal of these epigenetic and metabolic alterations, recent studies suggest that inhibition of mutant IDH1 can sensitize cancer cells to apoptosis induced by other therapeutic agents. This application note provides a detailed protocol for the analysis of apoptosis by flow cytometry in IDH1-mutant cancer cells treated with this compound, potentially in combination with a known apoptosis-inducing agent.

Principle of the Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry. In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining method allows for the quantification of different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following tables summarize hypothetical quantitative data for a dose-response and time-course experiment investigating the effect of this compound in combination with a generic apoptosis inducer (e.g., a Bcl-2 inhibitor) on apoptosis in an IDH1-mutant glioma cell line.

Table 1: Dose-Response of this compound in Combination with a Fixed Concentration of Apoptosis Inducer (48h Treatment)

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)85.2 ± 3.15.1 ± 1.29.7 ± 2.5
0.178.5 ± 4.512.3 ± 2.19.2 ± 1.8
0.565.1 ± 5.220.7 ± 3.514.2 ± 2.9
150.3 ± 4.835.2 ± 4.114.5 ± 2.4
535.8 ± 3.945.6 ± 5.318.6 ± 3.1
1025.4 ± 2.755.1 ± 6.219.5 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis with a Fixed Concentration of this compound and Apoptosis Inducer

Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
095.1 ± 2.52.3 ± 0.82.6 ± 1.1
1280.4 ± 4.210.5 ± 2.19.1 ± 1.9
2460.7 ± 5.125.8 ± 3.713.5 ± 2.6
4835.8 ± 3.945.6 ± 5.318.6 ± 3.1
7220.1 ± 2.830.2 ± 4.549.7 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

The inhibition of mutant IDH1 by this compound reduces the levels of the oncometabolite 2-HG.[1] This reduction can alleviate the 2-HG-mediated inhibition of key metabolic enzymes, such as those in the electron transport chain.[2] For instance, the activity of cytochrome c oxidase (complex IV) can be restored, which may lower the mitochondrial threshold for apoptosis.[2] This sensitization makes the cancer cells more susceptible to apoptosis induced by agents that target pro-survival proteins like Bcl-2.[2]

IDH_C227_Apoptosis_Pathway Hypothesized Signaling Pathway for this compound Sensitization to Apoptosis cluster_0 This compound Action cluster_1 Mitochondrial Regulation cluster_2 Apoptotic Cascade This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 inhibits 2-HG 2-HG Mutant IDH1->2-HG produces Cytochrome c Oxidase Cytochrome c Oxidase 2-HG->Cytochrome c Oxidase inhibits Mitochondrial Integrity Mitochondrial Integrity Cytochrome c Oxidase->Mitochondrial Integrity maintains Cytochrome c release Cytochrome c release Mitochondrial Integrity->Cytochrome c release loss leads to Bcl-2 Bcl-2 Bcl-2->Mitochondrial Integrity maintains Apoptosis Inducer Apoptosis Inducer Apoptosis Inducer->Bcl-2 inhibits Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow Flow Cytometry Apoptosis Assay Workflow Cell Seeding Seed IDH1-mutant cells in culture plates Treatment Treat with this compound and/or Apoptosis Inducer Cell Seeding->Treatment 24h Cell Harvesting Collect both adherent and floating cells Treatment->Cell Harvesting 24-72h Washing Wash cells with cold PBS Cell Harvesting->Washing Staining Resuspend in Binding Buffer and stain with Annexin V-FITC & PI Washing->Staining Flow Cytometry Analysis Analyze samples on a flow cytometer Staining->Flow Cytometry Analysis

References

Application Note: Mass Spectrometry-Based Detection of 2-Hydroxyglutarate, the Oncometabolite of Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant oncogenic driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations confer a new enzymatic activity, causing the reduction of α-ketoglutarate (αKG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels in tumor cells.[2][3] The detection and quantification of 2-HG is a critical biomarker for diagnosing and monitoring the treatment response to therapies targeting mutant IDH, such as the selective inhibitor IDH-C227.[1][4][5] Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful and widely used platform for the sensitive and specific quantification of 2-HG in various biological matrices.[6][7]

Principle

Liquid chromatography-mass spectrometry (LC-MS/MS) is the reference technique for analyzing small molecules like 2-HG with high selectivity and sensitivity.[8] The method involves chromatographic separation of the analyte from complex biological matrices, followed by ionization and detection by a mass spectrometer. Due to the presence of two enantiomers, D-2-HG and L-2-HG, chiral separation methods are often necessary to accurately quantify the oncogenic D-enantiomer produced by mutant IDH1.[9] This can be achieved either by using a chiral chromatography column or by derivatizing the 2-HG enantiomers to form diastereomers that can be separated on a standard reverse-phase column.[10][11][12]

Application

This protocol provides a detailed methodology for the quantitative analysis of D/L-2-hydroxyglutarate in biological samples (e.g., cell extracts, plasma, tissues) using LC-MS/MS. The method is applicable for:

  • Diagnosing the presence of IDH1 mutations in tumor samples.[13][14]

  • Monitoring the pharmacodynamic effects of mutant IDH1 inhibitors like this compound by measuring the reduction in 2-HG levels.[4][5]

  • Conducting preclinical and clinical research on IDH-mutant cancers.

Signaling Pathway

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG).[2] However, cancer-associated mutations in IDH1 result in a new function: the NADPH-dependent reduction of αKG to D-2-hydroxyglutarate (D-2-HG).[10] This oncometabolite plays a crucial role in tumorigenesis through epigenetic dysregulation.[1]

IDH1_Pathway cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate_WT Isocitrate IDH1_WT IDH1 (WT) Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate aKG_Mut α-Ketoglutarate IDH1_WT->aKG_WT Oxidative Decarboxylation NADPH_WT NADPH IDH1_WT->NADPH_WT NADP_WT NADP+ NADP_WT->IDH1_WT IDH1_Mut IDH1 (Mutant) aKG_Mut->IDH1_Mut D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_Mut->D2HG Neomorphic Reduction NADP_Mut NADP+ IDH1_Mut->NADP_Mut NADPH_Mut NADPH NADPH_Mut->IDH1_Mut Experimental_Workflow Sample 1. Sample Collection (Cells, Plasma, Tissue) Extraction 2. Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization 3. Chiral Derivatization (e.g., with DATAN) Extraction->Derivatization LCMS 4. LC-MS/MS Analysis (HILIC or RP-LC) Derivatization->LCMS Data 5. Data Analysis (Quantification of D/L-2-HG) LCMS->Data

References

Troubleshooting & Optimization

IDH-C227 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and use of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme. This resource is designed to help you troubleshoot potential issues related to compound degradation in long-term experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the R132H mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The IDH1 R132H mutation confers a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in the development and progression of various cancers, including glioma and acute myeloid leukemia (AML), by competitively inhibiting α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation. This compound inhibits the mutant IDH1 R132H enzyme, thereby reducing the production of 2-HG.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:

FormulationStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 2 years
In DMSO-80°CUp to 6 months
In DMSO4°CUp to 2 weeks

Q3: My experimental results with this compound are inconsistent in long-term studies. Could the compound be degrading?

A3: Yes, inconsistency in long-term experiments is a common indicator of compound degradation. Several factors in a typical cell culture environment can contribute to the degradation of small molecules like this compound. These include:

  • Hydrolysis: The aqueous environment of cell culture media can lead to the breakdown of the compound.

  • Enzymatic Degradation: Cells can metabolize the compound, and enzymes present in serum-containing media can also contribute to its degradation.

  • pH Instability: Shifts in the pH of the culture medium can affect the chemical stability of the compound.

  • Photodegradation: Exposure to light, especially UV light from biosafety cabinets, can cause degradation.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the medium.

Q4: How can I assess the stability of my this compound solution?

A4: The most reliable method to determine the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active inhibitor over time.

Troubleshooting Guide: this compound Degradation

This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your long-term experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound efficacy over time Degradation in stock solution 1. Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles. 2. Proper Storage: Store aliquots at -80°C for long-term storage and protect them from light by using amber vials. 3. Use High-Quality Solvent: Ensure you are using anhydrous, high-purity DMSO to prepare stock solutions, as water content can promote hydrolysis.
Degradation in cell culture medium 1. Determine Half-Life: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium and conditions (see detailed protocol below). 2. Replenish Compound: Based on the determined half-life, replenish the compound with every media change, or more frequently if necessary for very long-term experiments. A general starting point is every 48-72 hours. 3. Minimize Light Exposure: Protect your experimental plates from light by covering them with foil or using plates designed for light-sensitive compounds.
High variability between experimental replicates Inconsistent compound concentration 1. Fresh Working Solutions: Prepare fresh working solutions of this compound in your cell culture medium for each experiment from a new stock aliquot. 2. Ensure Complete Solubilization: Vortex thoroughly when preparing stock and working solutions to ensure the compound is fully dissolved. 3. Use Low-Binding Plasticware: Consider using low-protein-binding plates and pipette tips to minimize adsorption of the compound to plastic surfaces.
Precipitation of the compound in aqueous media Poor aqueous solubility 1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your cells (typically <0.5%), but sufficient to maintain solubility. 2. Lower Final Concentration: If precipitation persists, try lowering the final working concentration of this compound.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time under experimental conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 1 µM).

  • Aliquot the working solution into multiple sterile, amber microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis.

  • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • At each subsequent time point, remove one tube from the incubator and immediately store it at -80°C.

  • Once all time points are collected, thaw the samples and prepare them for analysis according to your HPLC or LC-MS/MS protocol. This may involve protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analyze the samples to quantify the concentration of the intact this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your specific medium.

Data Presentation: Expected Stability of IDH Inhibitors

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of stability data for a similar small molecule inhibitor in different conditions. It is crucial to generate this data for this compound under your specific experimental conditions.

Condition Parameter Value
Aqueous Buffer (pH 7.4) Half-life (t½) at 37°C~48-72 hours
Cell Culture Medium + 10% FBS % Remaining after 72h at 37°C>80%
Acidic Conditions (pH 1.2) % Remaining after 24h at 37°C<50% (potential for hydrolysis)
Basic Conditions (pH 9.0) % Remaining after 24h at 37°C~70%
Light Exposure (UV) % Degradation after 4hSignificant degradation can occur.

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Signaling_Pathway Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt NADP+ -> NADPH alpha_KG α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (R132H) alpha_KG->IDH1_mut NADPH -> NADP+ two_HG D-2-Hydroxyglutarate (2-HG) TET_enzymes TET Enzymes two_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway two_HG->PI3K_AKT_mTOR Activates IDH1_wt->alpha_KG IDH1_mut->two_HG IDH_C227 This compound IDH_C227->IDH1_mut Inhibits DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Cell_Growth Cell Growth & Proliferation PI3K_AKT_mTOR->Cell_Growth

Caption: Mutant IDH1 signaling and the inhibitory action of this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock prep_working Prepare 1 µM Working Solution in Complete Cell Culture Medium prep_stock->prep_working aliquot Aliquot into Amber Tubes (one per time point) prep_working->aliquot time_zero Collect Time 0 Sample (Store at -80°C) aliquot->time_zero incubate Incubate Remaining Samples at 37°C, 5% CO₂ aliquot->incubate analysis Analyze All Samples by HPLC or LC-MS/MS time_zero->analysis collect_samples Collect Samples at Designated Time Points (Store at -80°C) incubate->collect_samples collect_samples->analysis data_analysis Plot Concentration vs. Time & Calculate Half-Life analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability in cell culture medium.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Logic problem Inconsistent Results or Loss of Efficacy check_stock Is the Stock Solution Properly Prepared & Stored? problem->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No check_media Is the Compound Stable in the Culture Medium? yes_stock->check_media remedy_stock Remedy: Aliquot, Store at -80°C, Use Anhydrous DMSO no_stock->remedy_stock remedy_stock->check_stock yes_media Yes check_media->yes_media Yes no_media No check_media->no_media No check_handling Are Experimental Procedures Consistent? yes_media->check_handling remedy_media Remedy: Replenish Compound Frequently, Protect from Light no_media->remedy_media remedy_media->check_media yes_handling Yes check_handling->yes_handling Yes no_handling No check_handling->no_handling No other_factors Consider Other Factors: Cell Metabolism, Adsorption yes_handling->other_factors remedy_handling Remedy: Prepare Fresh Solutions, Use Low-Binding Plates no_handling->remedy_handling remedy_handling->check_handling

Caption: A logical approach to troubleshooting this compound degradation issues.

Troubleshooting decreased efficacy of IDH-C227 over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH-C227. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutation.[1] Mutations in IDH1, particularly at the R132 residue, are found in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG plays a crucial role in tumorigenesis by causing epigenetic dysregulation and altering cellular metabolism.[1] this compound acts by specifically inhibiting this mutant IDH1 enzyme, thereby reducing 2-HG levels.

Q2: I am observing a decreased response to this compound in my cell lines after prolonged treatment. What are the potential causes?

A2: Decreased sensitivity to this compound over time is likely due to the development of acquired resistance. The primary known mechanisms include:

  • Second-site mutations in IDH1: The most well-documented resistance mutation is a substitution at the serine 280 residue to phenylalanine (S280F) in the dimer interface of the IDH1 protein. This S280F mutation sterically hinders the binding of allosteric inhibitors like this compound.[2]

  • IDH isoform switching: Cancer cells can acquire mutations in the IDH2 gene, which also lead to the production of 2-HG. This provides a bypass mechanism, rendering the specific inhibition of mutant IDH1 ineffective.[2][3]

  • Metabolic Reprogramming: Tumor cells can undergo broader metabolic changes to adapt to IDH inhibition, reducing their dependency on the pathway targeted by this compound.[4][5]

Q3: How can I experimentally verify if my cells have developed resistance to this compound?

A3: To confirm resistance, you can perform the following key experiments:

  • 2-HG Quantification: A significant re-elevation of 2-hydroxyglutarate (2-HG) levels in the presence of this compound is a strong indicator of acquired resistance.[2] This can be measured using mass spectrometry.

  • IDH1 and IDH2 Gene Sequencing: Sequence the complete protein-coding regions of both IDH1 and IDH2 genes to identify any second-site mutations (e.g., S280F in IDH1) or new mutations in IDH2.[2][6]

  • Dose-Response Assays: Perform a dose-response curve with this compound to determine if the IC50 value has shifted, indicating decreased sensitivity.[2] Comparing this with the response to a pan-IDH inhibitor (targeting both IDH1 and IDH2 mutants) can help differentiate between resistance mechanisms.[2]

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound and re-emergence of 2-HG production.

  • Possible Cause: Acquired resistance through second-site IDH1 mutations or IDH2 isoform switching.[2]

  • Suggested Solution:

    • Quantify 2-HG levels: Use mass spectrometry to confirm the re-emergence of 2-HG production in treated cells.[2]

    • Sequence IDH1 and IDH2: Analyze the genetic sequences of both IDH1 and IDH2 to check for resistance mutations.[2][3]

    • Evaluate Pan-IDH Inhibitors: Test the efficacy of broad-spectrum IDH inhibitors, such as vorasidenib (B611703) (AG-881), which can overcome resistance driven by isoform switching.[2]

Problem 2: Cell line shows reduced sensitivity to this compound, but no secondary IDH1 mutations or IDH2 isoform switching is detected.

  • Possible Cause: Metabolic reprogramming of the cancer cells, allowing them to survive and proliferate despite the inhibition of mutant IDH1.[4][5][7]

  • Suggested Solution:

    • Metabolomic Analysis: Perform untargeted metabolomics to identify altered metabolic pathways in the resistant cells compared to the sensitive parent line.

    • Combination Therapy: Consider combining this compound with other targeted agents that can address the identified metabolic adaptations.[2] For example, inhibitors of pathways that show increased activity in the resistant cells.

Data Presentation

Table 1: Cellular Potency of this compound

IDH1 MutationCell LineIC50 (µM)
R132HU87MG0.25
R132CHT1080< 0.1

Note: Data sourced from MedChemExpress.[8][9]

Experimental Protocols

1. Quantification of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry

  • Objective: To measure the intracellular and extracellular levels of 2-HG as an indicator of mutant IDH1 activity and inhibitor efficacy.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HT1080 or engineered U87MG) in 6-well plates and treat with a dose range of this compound or DMSO (vehicle control) for 48-72 hours.[9]

    • Sample Collection:

      • Extracellular: Collect the cell culture medium.

      • Intracellular: Wash cells with ice-cold saline, then lyse the cells using a methanol/water extraction buffer.

    • Metabolite Extraction: Precipitate proteins from the cell lysate and medium samples.

    • Mass Spectrometry Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify 2-HG levels.

    • Data Analysis: Generate a standard curve with known 2-HG concentrations to quantify the levels in the experimental samples. Calculate the percentage of 2-HG reduction for each inhibitor concentration relative to the DMSO-treated control.[9]

2. IDH1/IDH2 Gene Sequencing

  • Objective: To identify mutations in the IDH1 and IDH2 genes that may confer resistance to this compound.

  • Methodology:

    • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and suspected resistant cell lines using a commercial DNA extraction kit.

    • PCR Amplification: Amplify the entire coding regions of the IDH1 and IDH2 genes using specific primers.

    • Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.

    • Data Analysis: Align the sequencing results with the reference sequences of human IDH1 (NM_005896.3) and IDH2 (NM_002168.3) to identify any mutations. Pay close attention to known resistance-conferring regions, such as the dimer interface of IDH1.

Visualizations

cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 (R132H) cluster_inhibitor This compound Action Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH1 (WT) NADPH_wt NADPH aKG_mut α-Ketoglutarate HG2 D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->HG2 IDH1 (R132H) IDHC227 This compound IDH1_mut_inhibited IDH1 (R132H) IDHC227->IDH1_mut_inhibited Inhibits

Caption: Mechanism of action of this compound on mutant IDH1.

start Decreased this compound Efficacy Observed check_2hg Quantify 2-HG Levels start->check_2hg hg_high 2-HG Levels Remain High? check_2hg->hg_high sequence_idh Sequence IDH1 and IDH2 Genes hg_high->sequence_idh Yes no_resistance Re-evaluate experimental setup (e.g., compound stability) hg_high->no_resistance No second_site Second-site IDH1 mutation (e.g., S280F)? sequence_idh->second_site isoform_switch IDH2 mutation present? second_site->isoform_switch No resistance_mechanism_1 Resistance due to second-site mutation second_site->resistance_mechanism_1 Yes resistance_mechanism_2 Resistance due to isoform switching isoform_switch->resistance_mechanism_2 Yes metabolic_reprogramming Consider Metabolic Reprogramming isoform_switch->metabolic_reprogramming No

Caption: Troubleshooting workflow for decreased this compound efficacy.

References

Technical Support Center: Optimizing IDH-C227 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the R132H mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. The wild-type IDH1 enzyme is responsible for converting isocitrate to α-ketoglutarate (α-KG). However, the IDH1 R132H mutation results in a neomorphic enzymatic activity, causing the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in the development and progression of various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. This compound works by inhibiting the mutant IDH1 R132H enzyme, which in turn reduces the production of 2-HG.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A typical starting concentration range for a cell viability assay with a novel compound is broad, spanning several orders of magnitude to determine the half-maximal inhibitory concentration (IC50). Based on published data for this compound, a sensible starting range would be from 0.01 µM to 100 µM. This range should allow for the determination of a complete dose-response curve.

Q3: How should I prepare and store my this compound stock solutions?

A3: this compound is soluble in DMSO, with a stock concentration of 10 mM being common. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity, anhydrous DMSO. It is crucial to ensure the powder is completely dissolved. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions for your experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level for your specific cell line, typically below 0.5%.

Troubleshooting Guides

Problem 1: I am not observing a dose-dependent decrease in cell viability with this compound.

  • Possible Cause 1: Cell line does not harbor the IDH1 R132H mutation.

    • Solution: Confirm the genetic status of your cell line. This compound is a selective inhibitor of the IDH1 R132H mutant. It is not expected to have a significant cytotoxic effect on cells with wild-type IDH1 or other IDH mutations.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The effects of inhibiting mutant IDH1 on cell viability may not be immediate. Consider extending the incubation time with this compound. Time-course experiments (e.g., 24, 48, 72, and 96 hours) are recommended to determine the optimal endpoint.

  • Possible Cause 3: Compound degradation.

    • Solution: Ensure proper storage of your this compound stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm that the DMSO used for reconstitution is anhydrous and of high quality. You can also perform a stability test of this compound in your specific cell culture medium under experimental conditions.[1]

  • Possible Cause 4: Acquired resistance.

    • Solution: If you are working with cell lines that have been continuously cultured with the inhibitor, they may have developed resistance. Mechanisms of acquired resistance to IDH1 inhibitors include second-site mutations in the IDH1 gene (e.g., S280F) or isoform switching, where mutations in IDH2 compensate for the inhibition of mutant IDH1.[2] Consider sequencing the IDH1 and IDH2 genes in your cell line to investigate these possibilities.

Problem 2: I am observing high background or inconsistent results in my cell viability assay.

  • Possible Cause 1: Issues with the cell viability reagent.

    • Solution: Ensure your cell viability reagent (e.g., MTT, resazurin) is properly prepared and stored according to the manufacturer's instructions. For resazurin-based assays, protect the reagent from light.

  • Possible Cause 2: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension and proper mixing before seeding cells into the microplate to achieve a uniform cell distribution in each well. Edge effects in microplates can also lead to variability; consider not using the outermost wells for experimental data.

  • Possible Cause 3: Interference from the compound.

    • Solution: Some compounds can interfere with the chemistry of cell viability assays. For colorimetric or fluorometric assays, run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.

  • Possible Cause 4: DMSO toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (media with the same DMSO concentration as your highest this compound concentration) in your experimental setup.[3][4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can serve as a reference for designing your own experiments.

Cell LineCancer TypeIDH1 Mutation StatusIC50 (µM)Reference
U87MGGlioblastomaR132H (overexpressed)~15[5]
HT1080FibrosarcomaR132CSensitive[6]
JJ012ChondrosarcomaR132GSensitive[6]
SW1353ChondrosarcomaIDH2 R172SInsensitive[6][7]
CH2879ChondrosarcomaWild-TypeInsensitive[7]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using a Resazurin-Based Cell Viability Assay

This protocol provides a detailed methodology for determining the optimal concentration of this compound for inhibiting cell viability in a 96-well plate format using a resazurin-based assay.

Materials:

  • IDH1-R132H mutant cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Resazurin (B115843) sodium salt

  • Phosphate-buffered saline (PBS)

  • Sterile, 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the optimal seeding density for your cell line in a 96-well plate format. This should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A suggested starting range for the final concentrations is 0.01, 0.1, 1, 10, and 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

    • Carefully remove the medium from the wells and add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL resazurin solution in PBS and filter-sterilize it.

    • Add 20 µL of the resazurin solution to each well (for a final concentration of ~0.015 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells (media only) from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

IDH1_Mutation_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cell Metabolism & Signaling cluster_2 Downstream Signaling cluster_3 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 (Cytoplasm) Mut_Isocitrate Mut_Isocitrate Mut_aKG α-Ketoglutarate Mut_Isocitrate->Mut_aKG Wild-Type IDH1 Allele Two_HG 2-Hydroxyglutarate (Oncometabolite) Mut_aKG->Two_HG Mutant IDH1 R132H TET_Inhibition TET Enzymes Two_HG->TET_Inhibition Inhibits HIF1a_Stabilization HIF-1α Two_HG->HIF1a_Stabilization Stabilizes mTOR_Activation mTOR Pathway Activation Two_HG->mTOR_Activation Wnt_Modulation Wnt/β-catenin Modulation Two_HG->Wnt_Modulation DNA_Hypermethylation DNA & Histone Hypermethylation TET_Inhibition->DNA_Hypermethylation Leads to Blocked_Differentiation Blocked Cellular Differentiation DNA_Hypermethylation->Blocked_Differentiation Results in Angiogenesis Angiogenesis HIF1a_Stabilization->Angiogenesis Promotes Cell_Growth Cell Growth & Proliferation mTOR_Activation->Cell_Growth Promotes IDHC227 This compound IDHC227->Two_HG Inhibits Cell_Viability_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 prep_compound Prepare Serial Dilutions of this compound incubate1->prep_compound add_compound Add Compound/Vehicle to Cells prep_compound->add_compound incubate2 Incubate for Treatment Duration (e.g., 72h) add_compound->incubate2 add_reagent Add Cell Viability Reagent (e.g., Resazurin) incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read_plate Measure Signal (e.g., Fluorescence) incubate3->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic problem Problem: No Dose-Dependent Cell Viability Decrease cause1 Cause: Incorrect Cell Line (IDH1-WT) problem->cause1 cause2 Cause: Insufficient Incubation Time problem->cause2 cause3 Cause: Compound Degradation problem->cause3 cause4 Cause: Acquired Resistance problem->cause4 solution1 Solution: Verify IDH1 Mutation Status cause1->solution1 solution2 Solution: Extend Incubation Time (Time-Course) cause2->solution2 solution3 Solution: Check Storage & Perform Stability Test cause3->solution3 solution4 Solution: Sequence IDH1/2 Genes cause4->solution4

References

Addressing solubility issues of IDH-C227 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues of this compound in aqueous solutions, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a small molecule inhibitor that specifically targets the R132H mutation in the IDH1 enzyme. Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. This can pose a significant challenge for in vitro and cell-based assays, as poor solubility can lead to compound precipitation, inaccurate concentration determination, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO at concentrations up to 10 mM.[1] It is crucial to use anhydrous, high-purity DMSO to prevent hydrolysis and degradation of the compound.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[2] To prevent this, it is recommended to perform a stepwise dilution.[3] Instead of adding the concentrated DMSO stock directly into the final aqueous buffer, first, create an intermediate dilution in a small volume of your buffer or media, and then add this to the final volume.[3] It is also important to add the stock solution dropwise while gently vortexing the aqueous solution to ensure rapid and even dispersion.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[4] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cells.

Q5: Can I use other organic solvents or co-solvents to dissolve this compound?

A5: While DMSO is the most common solvent, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[2] Additionally, the use of co-solvents such as polyethylene (B3416737) glycol 400 (PEG400) or glycerol (B35011) in combination with DMSO may improve solubility in the final aqueous solution.[4][5] The choice of solvent or co-solvent system should be guided by the specific requirements of your assay and the tolerance of your biological system.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
This compound powder does not dissolve in DMSO. 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Compound has degraded.1. Ensure you are using the correct volume of DMSO to achieve a concentration at or below 10 mM.2. Use fresh, anhydrous, high-purity DMSO.3. If the compound is old or has been stored improperly, consider obtaining a new vial.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. 1. "Crashing out" due to rapid change in solvent polarity.2. Final concentration exceeds the solubility limit in the aqueous buffer.1. Perform a stepwise dilution as described in the FAQs.2. Add the DMSO stock solution slowly while vortexing the aqueous buffer.3. Gently warm the aqueous buffer to 37°C before adding the stock solution.[2]
The final solution is cloudy or turbid. 1. Micro-precipitation or formation of aggregates.1. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant. Note that this will reduce the actual concentration.2. Consider using a surfactant like Tween® 80 (at a low, non-disruptive concentration) or a cyclodextrin (B1172386) to improve dispersion.[6]
Precipitation occurs over time during the experiment. 1. The compound is in a supersaturated and thermodynamically unstable state.2. Changes in temperature or pH of the medium.1. Prepare fresh dilutions of this compound immediately before each experiment.2. Ensure the pH of your buffer is stable throughout the experiment.3. If possible, consider reducing the final concentration of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound in different cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

Cell Line IDH1 Mutation IC50 (µM)
HT1080R132C< 0.1
U87MGR132H0.25

Data sourced from MedChemExpress.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Solvent Addition : Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution : Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[2]

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Pre-warm Medium : Warm the cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended) : Prepare an intermediate dilution of the this compound DMSO stock in a small volume of the pre-warmed medium.

  • Final Dilution : While gently vortexing the final volume of pre-warmed medium, add the intermediate dilution (or the DMSO stock directly) dropwise to achieve the desired final concentration.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in the medium is below 0.5% (v/v).

  • Vehicle Control : Prepare a vehicle control with the same final concentration of DMSO in the medium.

  • Immediate Use : Use the prepared working solutions immediately to minimize the risk of precipitation.

Protocol 3: A General Protocol for In Vitro IDH1 R132H Enzymatic Assay

This protocol is a general guideline and may require optimization for your specific assay conditions.

  • Assay Buffer Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[7]

  • This compound Dilution Series :

    • Prepare a serial dilution of the this compound DMSO stock in DMSO.

    • Further dilute each concentration into the assay buffer to create the final working solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme and Substrate Preparation :

    • Dilute the purified recombinant IDH1 R132H enzyme in the assay buffer.

    • Prepare a solution of the substrate (α-ketoglutarate) and cofactor (NADPH) in the assay buffer.

  • Assay Procedure :

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the diluted enzyme and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and cofactor solution.

    • Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.

  • Data Analysis : Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

Mutant IDH1 Signaling Pathway and Inhibition by this compound

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_IDH1 IDH1 Enzyme cluster_downstream Downstream Effects Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate mut_IDH1 Mutant IDH1 (R132H) alpha_KG->mut_IDH1 NADPH -> NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) TET_Demethylases TET Family (DNA Demethylases) Histone Demethylases D2HG->TET_Demethylases Inhibition mTOR_pathway Activation of AKT/mTOR Pathway D2HG->mTOR_pathway HIF1a Stabilization of HIF-1α D2HG->HIF1a wt_IDH1->alpha_KG mut_IDH1->D2HG IDH_C227 This compound IDH_C227->mut_IDH1 Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis mTOR_pathway->Tumorigenesis HIF1a->Tumorigenesis

Caption: The signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Solubility

Solubility_Workflow start Start: Need to prepare This compound in aqueous solution prep_stock Prepare 10 mM stock in anhydrous DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe no_precip Solution is clear. Proceed with experiment. observe->no_precip No precip Precipitation occurs observe->precip Yes troubleshoot Troubleshooting Steps precip->troubleshoot stepwise_dilution 1. Use stepwise dilution troubleshoot->stepwise_dilution vortex 2. Add stock slowly while vortexing stepwise_dilution->vortex warm 3. Warm aqueous buffer to 37°C vortex->warm cosolvent 4. Consider co-solvents (e.g., PEG400) warm->cosolvent re_observe Re-observe for precipitation cosolvent->re_observe re_observe->no_precip No still_precip Precipitation persists re_observe->still_precip Yes lower_conc Lower final concentration or use surfactants still_precip->lower_conc

Caption: A logical workflow for addressing solubility issues with this compound.

References

How to prevent photodegradation of IDH-C227 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of IDH-C227 to prevent photodegradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme with the R132H mutation.[1][2][3] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). The R132H mutation enables the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are associated with the development and progression of cancers such as gliomas and acute myeloid leukemia.[1] this compound specifically inhibits the mutant IDH1 R132H enzyme, which leads to a reduction in 2-HG production.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the stability and activity of this compound, it is critical to adhere to recommended storage conditions.[1] For detailed storage guidelines, please refer to the table below.

Q3: My this compound is showing decreased inhibitory effects in my long-term cell culture experiments. What could be the cause?

A3: A decrease in the efficacy of this compound over time can be an indication of compound degradation.[1] Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment, including enzymatic metabolism by cells, pH shifts in the media, and exposure to light.[1]

Q4: How can I determine if my this compound solution has degraded?

A4: The most reliable method for assessing the stability of your this compound solution is by using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[1] This technique can separate the intact compound from its degradation products, allowing for the quantification of the remaining active inhibitor.[1]

Troubleshooting Guide: Photodegradation of this compound

Problem: You suspect that your this compound stock solution or experimental samples are undergoing photodegradation, leading to inconsistent or inaccurate results.

Possible Cause: Small molecules can be sensitive to light, and exposure can lead to photodegradation.[1]

Troubleshooting Steps:

  • Protect from Light:

    • Store stock solutions in amber vials to block out light.[1]

    • When preparing and handling solutions, work in a dimly lit area or use light-blocking shields.

    • For cell culture experiments, protect experimental plates from direct light exposure by covering them with foil or using light-blocking lids.[1]

  • Conduct Photostability Testing:

    • To confirm photodegradation, you can expose a solution of this compound to a controlled light source for a specific duration.[1]

    • Analyze the exposed solution for degradation using HPLC.[1] A comparison with a light-protected control sample will indicate the extent of photodegradation.

  • Proper Aliquoting and Storage:

    • To avoid repeated exposure of the main stock solution to light and freeze-thaw cycles, prepare single-use aliquots.[1]

    • Store aliquots in amber vials at the recommended temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Data sourced from DC Chemicals.[1]

Experimental Protocols

Protocol: Assessing Photodegradation of this compound using HPLC

Objective: To determine the stability of an this compound solution upon exposure to light.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Amber and clear microcentrifuge tubes

  • Controlled light source (e.g., UV lamp or a specific wavelength light box)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in anhydrous, high-purity DMSO at a known concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation:

    • Light-Exposed Sample: Aliquot a portion of the stock solution into a clear microcentrifuge tube.

    • Control Sample: Aliquot an equal portion of the stock solution into an amber microcentrifuge tube and wrap it in foil to protect it from light.

  • Light Exposure:

    • Place both the light-exposed and control samples at an equal distance from the controlled light source.

    • Expose the samples for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • At each time point, take a small volume from both the light-exposed and control samples.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms to quantify the peak area of the intact this compound.

  • Data Analysis:

    • Compare the peak area of this compound in the light-exposed sample to the control sample at each time point.

    • A significant decrease in the peak area of the light-exposed sample compared to the control indicates photodegradation.

Visualizations

cluster_storage Storage & Preparation cluster_handling Experimental Handling storage Store this compound Powder at -20°C in the dark dissolve Dissolve in Anhydrous DMSO to create stock solution storage->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store_solution Store aliquots at -80°C aliquot->store_solution thaw Thaw aliquot in the dark store_solution->thaw Use one aliquot per experiment prepare Prepare working solution in a dimly lit environment thaw->prepare experiment Perform experiment (cover plates with foil) prepare->experiment cluster_pathway IDH1 Signaling Pathway Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt aKG α-Ketoglutarate IDH1_mut Mutant IDH1 (R132H) aKG->IDH1_mut TwoHG 2-Hydroxyglutarate (Oncometabolite) IDH1_wt->aKG IDH1_mut->TwoHG IDH_C227 This compound IDH_C227->IDH1_mut

References

Technical Support Center: Mitigating Off-Target Effects of IDH-C227 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. By ensuring on-target specificity, researchers can generate reliable and reproducible data in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of mutant IDH1, particularly the R132H and R132C variants.[1][2] It functions by binding to the mutant enzyme and inhibiting its neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] This reduction in 2-HG levels can help restore normal cellular differentiation processes that are disrupted in IDH1-mutant cancers.[2] Some IDH1 inhibitors have been shown to bind allosterically at the dimer interface of the enzyme.[2]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with proteins other than its intended target (mutant IDH1). These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of compensatory signaling pathways, ultimately confounding data interpretation. While this compound is designed to be selective, it is crucial to validate its on-target activity in your specific cellular model.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

A3: Potential off-target effects can manifest in several ways:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs significantly from the phenotype observed with genetic knockdown or knockout of IDH1.

  • Inconsistent Results with Structurally Different Inhibitors: Using another selective mutant IDH1 inhibitor with a different chemical scaffold produces a different cellular outcome.

  • Unexpected Cellular Phenotypes: Observing cellular effects that are not readily explained by the known downstream consequences of IDH1 inhibition, such as unexpected changes in cell morphology, proliferation, or the activation of unrelated signaling pathways.

  • High Cytotoxicity at Effective Concentrations: Significant cell death occurs at concentrations required to effectively inhibit 2-HG production.

Q4: How can I proactively minimize off-target effects of this compound?

A4: A multi-pronged approach is recommended:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that achieves the desired level of 2-HG reduction to minimize the likelihood of engaging lower-affinity off-targets.

  • Orthogonal Validation: Corroborate your findings using a mechanistically distinct approach, such as CRISPR-Cas9-mediated gene editing of IDH1, to ensure the observed phenotype is directly linked to the inhibition of the target.

  • Target Engagement Assays: Directly confirm that this compound is binding to mutant IDH1 in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Use Appropriate Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in your experiments. If possible, include a cell line that does not harbor the IDH1 mutation as a negative control.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results.
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects 1. Perform Orthogonal Validation: Use CRISPR-Cas9 to knock out the mutant IDH1 gene. 2. Compare Phenotypes: Assess if the phenotype of the knockout cells matches the phenotype of this compound-treated cells.A high degree of concordance between genetic knockout and pharmacological inhibition validates the on-target effect. Divergence may indicate off-target effects of this compound.
Activation of Compensatory Signaling Pathways 1. Pathway Analysis: Use techniques like Western blotting or proteomic profiling to investigate known cancer-related signaling pathways that might be activated upon metabolic stress.[3] 2. Literature Review: Investigate if inhibition of IDH1 is known to trigger any feedback loops or crosstalk with other pathways.Identification of activated compensatory pathways can explain unexpected results and may reveal opportunities for combination therapies.
Compound Instability or Precipitation 1. Check Solubility: Ensure this compound is fully dissolved in your cell culture media at the working concentration. 2. Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment.Consistent and reproducible results. Visual inspection of media should show no precipitate.
Cell Line Integrity 1. Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.Confidence that the observed effects are not due to cross-contamination or cellular stress from infection.
Issue 2: High levels of cytotoxicity observed.
Potential Cause Troubleshooting Step Expected Outcome
Inhibitor Concentration Too High 1. Detailed Dose-Response Curve: Determine the IC50 for 2-HG reduction and the EC50 for the desired phenotype. 2. Select Optimal Concentration: Use the lowest concentration of this compound that produces the desired on-target effect with minimal impact on cell viability.A therapeutic window where on-target effects are observed without significant cytotoxicity.
Off-Target Toxicity 1. Compare with IDH1 Knockout: Assess the viability of IDH1 knockout cells. 2. Test Structurally Different Inhibitors: Evaluate the cytotoxicity of other selective mutant IDH1 inhibitors.If IDH1 knockout is not cytotoxic, but this compound is, it points to off-target toxicity. If multiple inhibitors with different scaffolds are toxic, it might be an on-target effect in that specific cell line.
Solvent Toxicity 1. Solvent-Only Control: Include a control group treated with the same final concentration of the solvent (e.g., DMSO) used for this compound. 2. Minimize Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).No significant cytotoxicity in the solvent-only control group.

Experimental Protocols

Biochemical Assay for IDH1 Inhibition

This assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant IDH1 protein.

Materials:

  • Purified recombinant mutant IDH1 (e.g., R132H)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Substrates: α-ketoglutarate (α-KG) and NADPH

  • This compound

  • 96- or 384-well plates

  • Plate reader capable of measuring NADPH absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the recombinant mutant IDH1 enzyme to the wells of the plate.

  • Add the this compound dilutions (and a vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding α-KG and NADPH.

  • Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm or by using a fluorescent detection method.[4]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by fitting the dose-response data to a non-linear regression model.

Parameter Typical Concentration
Mutant IDH1 Enzyme20-50 nM[1]
α-ketoglutarate (α-KG)250 µM[1]
NADPH25 µM[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound directly binds to mutant IDH1 in a cellular context.[2][5] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[2][5]

Materials:

  • Cells expressing mutant IDH1 (e.g., HT1080)

  • This compound and vehicle control (DMSO)

  • PBS

  • Cell scrapers

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[5] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble mutant IDH1 in each sample by Western blotting using an antibody specific for IDH1.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble IDH1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

CRISPR-Cas9 Knockout for On-Target Validation

This approach provides genetic evidence that the observed phenotype is a direct result of the loss of mutant IDH1 function.

Materials:

  • Cell line expressing mutant IDH1

  • CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA targeting the IDH1 gene)

  • Transfection reagent or electroporation system

  • Antibiotics for selection (if applicable)

  • Equipment for single-cell cloning and expansion

  • Reagents for Western blotting or DNA sequencing to validate knockout

Procedure:

  • Design and Clone gRNA: Design a guide RNA (gRNA) that specifically targets an early exon of the IDH1 gene.

  • Transfection: Co-transfect the Cas9 expression vector and the gRNA vector into your target cells.

  • Selection and Clonal Isolation: If your vectors contain a selection marker, apply the appropriate antibiotic. Isolate single cells to establish clonal populations.

  • Knockout Validation: Expand the clones and validate the knockout of the IDH1 protein by Western blot. Confirm the gene edit by sequencing the target locus.

  • Phenotypic Analysis: Perform your key phenotypic assays on the validated knockout clones and compare the results to cells treated with this compound and wild-type controls.

Visualizing Workflows and Pathways

Mutant IDH1 Signaling and Inhibition cluster_0 Normal Cellular Process cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 TCA_Cycle TCA_Cycle aKG->TCA_Cycle Energy Production aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 (e.g., R132H) Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block IDH_C227 This compound IDH_C227->aKG_mut Inhibits

Caption: Signaling pathway of wild-type vs. mutant IDH1 and the point of intervention for this compound.

Workflow for Validating On-Target Effects of this compound cluster_0 Orthogonal Validation cluster_1 Target Engagement Start Observe Phenotype with This compound Treatment CRISPR Generate IDH1 Knockout using CRISPR-Cas9 Start->CRISPR CETSA Perform Cellular Thermal Shift Assay (CETSA) Start->CETSA Compare Compare Phenotypes Start->Compare Validate_KO Validate Knockout via Western Blot / Sequencing CRISPR->Validate_KO Phenotype_KO Assess Phenotype of Knockout Cells Validate_KO->Phenotype_KO Phenotype_KO->Compare Analyze_CETSA Analyze Thermal Shift of IDH1 Protein CETSA->Analyze_CETSA Conclusion Conclusion on On-Target Effect Analyze_CETSA->Conclusion Confirms Binding Compare->Conclusion

Caption: Experimental workflow for validating the on-target effects of this compound in cellular models.

References

Technical Support Center: Validating IDH-C227 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the target engagement of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for mutant IDH1 (e.g., R132H), and how does this compound inhibit it?

A1: Mutant IDH1 enzymes, such as IDH1-R132H, gain a new function (neomorphic activity) where they convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] This accumulation of 2-HG interferes with normal cellular processes, including epigenetic regulation, by inhibiting α-KG-dependent dioxygenases, which can lead to histone and DNA hypermethylation, ultimately blocking cellular differentiation and promoting tumorigenesis.[2][3][5] this compound is a small molecule inhibitor that is designed to selectively bind to and inhibit the neomorphic activity of the mutant IDH1 protein, thereby preventing the production of 2-HG.[1]

Q2: What are the principal methods to validate that this compound is engaging its target (mutant IDH1) in cells?

A2: The two primary methods for validating target engagement of this compound in a cellular context are:

  • Measurement of D-2-Hydroxyglutarate (2-HG) Levels: A reduction in the cellular concentration of the oncometabolite 2-HG is a direct and robust pharmacodynamic biomarker of mutant IDH1 inhibition.[2][6][7]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates the binding of this compound to the mutant IDH1 protein within intact cells by measuring an increase in the protein's thermal stability upon ligand binding.[2][8][9]

Q3: Why is it important to compare the effects of this compound with a genetic knockdown of IDH1?

A3: Comparing the cellular phenotype and biomolecular changes induced by this compound to those caused by the genetic knockdown (e.g., using siRNA or CRISPR) of mutant IDH1 is a crucial step in validating the inhibitor's on-target mechanism.[5] If the effects of the compound closely mirror the effects of removing the target protein, it provides strong evidence that the observed biological outcomes are a direct result of inhibiting mutant IDH1 and not due to off-target effects.[5]

Troubleshooting Guides

Guide 1: 2-HG Measurement Assays

Issue: High variability or no significant decrease in 2-HG levels after treatment with this compound.

Possible Cause Troubleshooting Step
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and the necessary incubation time to observe a significant reduction in 2-HG. Cellular 2-HG levels may take 48 to 72 hours to decrease significantly after treatment.[1]
Cell Line Issues Confirm the expression and mutational status of IDH1 in your cell line (e.g., HT1080 for endogenous R132C or engineered U87MG for R132H).[1] Ensure cells are healthy and not overgrown, as this can affect metabolism.
Assay Sensitivity For low levels of 2-HG, consider using a more sensitive detection method like LC-MS/MS over colorimetric or fluorometric kits.[10][11]
Sample Preparation Ensure proper deproteination of your samples (cell lysates or media) as proteins can interfere with the enzymatic reactions in many 2-HG assay kits.[10] Follow the kit manufacturer's protocol precisely.[12]
pH of Assay Buffer The pH of the reaction is critical for the enzymatic assay to work correctly. Ensure that the pH of your samples is within the recommended range for the assay kit.

Issue: Inconsistent IC50 values for this compound across different mutant IDH1 cell lines.

Possible Cause Troubleshooting Step
Different IDH1 Mutations This compound may have different potencies against various IDH1 mutations (e.g., R132H vs. R132C).[1] It is important to characterize the inhibitor's activity against a panel of relevant mutations.
Cellular Context Differences in cell permeability, drug efflux pumps, or metabolic rates between cell lines can influence the apparent potency of the inhibitor.
Assay Conditions Standardize assay conditions such as cell seeding density, treatment duration, and the method of 2-HG measurement across all cell lines to ensure a fair comparison.
Guide 2: Cellular Thermal Shift Assay (CETSA)

Issue: No observable thermal shift (no change in Tagg) upon treatment with this compound.

Possible Cause Troubleshooting Step
Insufficient Compound Concentration Ensure that the concentration of this compound used is sufficient to achieve target saturation in the cell. A dose-response CETSA is recommended.[13][14]
Incorrect Heating Temperature Range The chosen temperature range for the heat challenge may be too high or too low. Determine the aggregation temperature (Tagg) of the mutant IDH1 protein in your specific cell line to select an appropriate temperature for isothermal CETSA.[9]
Antibody Quality (for Western Blot detection) If using a Western blot for detection, ensure the primary antibody is specific and sensitive enough to detect the soluble fraction of the mutant IDH1 protein. Consider using a mutant-specific antibody if available.[8]
Cell Lysis and Fractionation Inefficient lysis or incomplete separation of aggregated and soluble protein fractions can obscure a thermal shift. Optimize the freeze-thaw cycles or lysis buffer and ensure proper centrifugation to pellet the aggregated proteins.[8]
High-Throughput Method Signal Window If using a high-throughput CETSA format (e.g., SplitLuc or AlphaScreen), optimize the assay to ensure a sufficient signal window between the stabilized and unstabilized protein.[8][15]

Issue: Compound appears to destabilize the target protein (negative thermal shift).

Possible Cause Troubleshooting Step
Mechanism of Action Some inhibitors can induce a conformational change that leads to protein destabilization. This can still be an indication of target engagement.
Off-Target Effects At high concentrations, the compound may have off-target effects that indirectly lead to the destabilization of the target protein. Correlate the CETSA results with a functional readout like 2-HG reduction.

Experimental Protocols

Protocol 1: Cellular 2-HG Measurement using a Fluorometric Assay

This protocol is adapted from commercially available D-2-Hydroxyglutarate assay kits.[6][10][12]

  • Cell Seeding and Treatment: a. Seed cells (e.g., U87MG-IDH1-R132H) in a 96-well plate at a density that will not lead to overgrowth during the experiment and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). c. Incubate the cells for 48-72 hours.

  • Sample Preparation: a. Collect the cell culture medium and/or lyse the cells according to the assay kit's instructions. b. Deproteinize the samples, typically by using a 10 kDa molecular weight cut-off spin filter. This step is critical to remove enzymes that may interfere with the assay.[10]

  • Assay Procedure: a. Prepare a standard curve using the provided 2-HG standard. b. Add the prepared samples and standards to a new 96-well plate. c. Add the reaction mix containing the D-2-hydroxyglutarate dehydrogenase enzyme and a probe.[10] d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Measure the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis: a. Subtract the background reading from all measurements. b. Plot the standard curve and determine the concentration of 2-HG in each sample. c. Normalize the 2-HG levels to the vehicle control and plot the dose-response curve to calculate the IC50 value for this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is a generalized procedure for performing CETSA.[2][9]

  • Cell Culture and Treatment: a. Culture cells expressing mutant IDH1 to about 80-90% confluency. b. Treat the cells with this compound or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot: a. Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration. b. Normalize the protein concentrations for all samples. c. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for IDH1.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition, plot the band intensity (representing soluble protein) as a function of temperature to generate a melting curve. c. The shift in the melting curve between the vehicle-treated and this compound-treated samples indicates target engagement.

Data Presentation

Table 1: Comparative Cellular Potency of this compound against Different IDH1 Mutations

IDH1 MutationCell LineIC50 (µM)Reference
R132CHT1080< 0.1[1]
R132HU87MG (engineered)0.25[1]

Note: This data highlights the potent inhibitory activity of this compound. Further studies are needed to characterize its selectivity across a broader panel of IDH1 mutations.

Visualizations

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate (α-KG) mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 NADPH to NADP+ two_HG D-2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone/DNA Hypermethylation) two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases wt_IDH1->alpha_KG mut_IDH1->two_HG IDH_C227 This compound IDH_C227->mut_IDH1 Inhibition Block_Differentiation Block in Cellular Differentiation Epigenetic_Dysregulation->Block_Differentiation Tumorigenesis Tumorigenesis Block_Differentiation->Tumorigenesis

Caption: Mutant IDH1 pathway and the point of intervention for this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_results Expected Outcome A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble vs. Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Protein Analysis (e.g., Western Blot for IDH1) E->F G 7. Quantify & Plot (Soluble Protein vs. Temp) F->G H Vehicle Control: Protein denatures at lower temps I This compound Treated: Protein is stabilized and denatures at higher temps

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Target_Validation_Logic cluster_interventions Interventions cluster_readouts Downstream Readouts mut_IDH1 Mutant IDH1 Protein A Pharmacological Inhibition (this compound) mut_IDH1->A B Genetic Knockdown (siRNA/CRISPR) mut_IDH1->B C Decrease in 2-HG Levels A->C D Reversal of Histone Hypermethylation A->D E Induction of Cellular Differentiation A->E B->C B->D B->E Conclusion High Concordance => Validated On-Target Mechanism C->Conclusion D->Conclusion E->Conclusion

Caption: Logical framework for validating the on-target mechanism of this compound.

References

Best practices for storing and handling IDH-C227 powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this compound powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the R132H mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] The wild-type IDH1 enzyme is responsible for converting isocitrate to α-ketoglutarate (α-KG). However, the IDH1 R132H mutation results in a new function, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG are associated with the development and progression of certain cancers, such as gliomas and acute myeloid leukemia.[1] this compound works by inhibiting the mutant IDH1 R132H enzyme, which in turn reduces the production of 2-HG.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended.[1][3]

FormulationStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Q3: How should I reconstitute this compound powder?

A3: this compound powder can be reconstituted in DMSO to create a stock solution. For example, it is soluble in DMSO up to 50 mM.[4] Ensure the DMSO is of high purity and anhydrous, as the presence of water can promote hydrolysis.[1]

Troubleshooting Guides

Problem 1: Diminished or inconsistent activity of this compound in long-term experiments.

Possible Cause 1: Improper Storage and Handling of Stock Solutions

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your stock solutions are stored at the recommended temperatures (-80°C for long-term storage) and are within the recommended stability period.[1]

    • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is best practice to prepare single-use aliquots to maintain the integrity of the compound.[1]

    • Check Solvent Quality: Use high-purity, anhydrous DMSO for reconstitution. Water content can lead to hydrolysis and degradation of the compound.[1]

Possible Cause 2: Degradation in Experimental Media

  • Troubleshooting Steps:

    • Media Stability Test: To determine if the compound is degrading in your cell culture media, incubate a solution of this compound in the media (without cells) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.[1]

    • Analyze for Degradation: At various time points, collect samples of the media and analyze them using High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact this compound. A significant decrease in concentration over time suggests degradation in the media.[1]

    • Consider Media Components: Certain components in the media, or shifts in pH, could contribute to the instability of the compound. If degradation is confirmed, you may need to consider using an alternative media formulation if your experiment allows.[1]

Possible Cause 3: Photodegradation

  • Troubleshooting Steps:

    • Protect from Light: Small molecule inhibitors can be sensitive to light. Protect your stock solutions and experimental plates from direct light by using amber vials and covering plates with foil.[1]

    • Photostability Testing: To specifically assess for photodegradation, expose a solution of this compound to a controlled light source for a specific period and then analyze for degradation using HPLC.[1]

Problem 2: Decreased sensitivity to this compound in cell lines after prolonged treatment.

Possible Cause: Acquired resistance due to secondary mutations in the IDH1 gene.

  • Troubleshooting Steps:

    • Sequence the IDH1 Gene: A common mechanism for acquired resistance to allosteric IDH1 inhibitors like this compound is the development of second-site mutations, such as S280F, at the dimer interface.[5] Sequencing the IDH1 gene can identify such mutations.

    • Dose-Response Assay: Perform a dose-response assay with a variety of IDH1 inhibitors to see if the resistance is specific to this compound or extends to other inhibitors with different binding mechanisms.[5]

    • Consider Combination Therapy: Preclinical studies suggest that combining IDH1 inhibitors with other targeted agents may help overcome resistance.[5]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

  • Preparation: Prepare a working solution of this compound in your cell culture medium to your final experimental concentration (e.g., 1 µM).

  • Aliquoting: Aliquot the working solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 24, 48, 72 hours).

  • Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.[1]

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C until you are ready for analysis.[1]

  • Sample Preparation for Analysis: Thaw the samples and centrifuge them to pellet any precipitates.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentration of intact this compound.[1]

Visualizations

IDH1_Signaling_Pathway IDH1 Signaling Pathway Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ to NADPH aKG α-Ketoglutarate IDH1_Mut Mutant IDH1 (R132H) aKG->IDH1_Mut NADPH to NADP+ TwoHG D-2-Hydroxyglutarate (Oncometabolite) IDH1_WT->aKG IDH1_Mut->TwoHG IDH_C227 This compound IDH_C227->IDH1_Mut Inhibition

Caption: IDH1 wild-type vs. mutant signaling and the inhibitory action of this compound.

Experimental_Workflow_Stability Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound in cell culture medium Aliquot Aliquot for each time point Prep->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect Collect samples at 0, 24, 48, 72h Incubate->Collect Store Store at -80°C Collect->Store Analyze Analyze by HPLC Store->Analyze

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic Troubleshooting Logic for Reduced Efficacy Start Reduced Efficacy Observed CheckStorage Check Storage & Handling Start->CheckStorage MediaStability Assess Media Stability CheckStorage->MediaStability Proper Solution1 Optimize Storage & Aliquoting CheckStorage->Solution1 Improper Resistance Investigate Acquired Resistance MediaStability->Resistance Stable Solution2 Modify Media or Dosing Schedule MediaStability->Solution2 Unstable Solution3 Sequence IDH1, Consider Combination Therapy Resistance->Solution3

Caption: A logical workflow for troubleshooting diminished this compound efficacy in experiments.

References

Validation & Comparative

A Comparative Analysis of IDH-C227 and Other IDH1 Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of the novel isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-C227, with established FDA-approved inhibitors Ivosidenib (B560149) (AG-120) and Olutasidenib (FT-2102). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and therapeutic strategies.

Mutations in the IDH1 enzyme are a key driver in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. The development of small molecule inhibitors targeting the mutant IDH1 protein represents a significant advancement in precision oncology.

Preclinical Efficacy: A Head-to-Head Comparison

The in vitro potency of IDH1 inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The following table summarizes the available preclinical data for this compound, Ivosidenib, and Olutasidenib against the common IDH1-R132H mutation.

InhibitorTargetIC50 (nM)
This compound IDH1 R132H< 100
Ivosidenib (AG-120) IDH1 R132H12[1][2][3]
Olutasidenib (FT-2102) IDH1 R132H21.2[4][5][6]

Note: The IC50 value for this compound is reported as less than 0.1 µM, which is equivalent to 100 nM.

Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Ivosidenib and Olutasidenib have undergone extensive clinical evaluation and have received FDA approval for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation. The pivotal clinical trial data for these two inhibitors are summarized below.

Efficacy EndpointIvosidenib (AG120-C-001)Olutasidenib (2102-HEM-101)
CR + CRh Rate 33%35%[1][7]
Median Duration of CR + CRh 8.2 months25.9 months[1]
Overall Response Rate (ORR) 41.9%48%[7]
Median Overall Survival (OS) Not explicitly stated in provided snippets11.6 months[8]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.

Experimental Protocols

Preclinical IC50 Determination

Objective: To determine the in vitro potency of IDH1 inhibitors against the mutant IDH1 R132H enzyme.

General Methodology:

  • Enzyme Inhibition Assay: The inhibitory activity of the compounds is typically assessed using a biochemical assay with purified recombinant human IDH1 R132H protein.

  • Reaction: The assay measures the enzyme's ability to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) in the presence of the inhibitor. The consumption of the cofactor NADPH is often monitored by measuring the decrease in absorbance or fluorescence.

  • Procedure:

    • The mutant IDH1 enzyme is incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of substrates (α-KG and NADPH).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The rate of NADPH consumption is measured.

    • IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

Note: Specific details of the assay conditions, such as buffer composition and substrate concentrations, can vary between studies.

Clinical Trial Protocols for Relapsed/Refractory AML

Ivosidenib (AG120-C-001 Trial)

  • Study Design: A Phase 1, open-label, multicenter, dose-escalation and expansion study.

  • Patient Population: Adult patients with relapsed or refractory AML with a documented IDH1 mutation.

  • Treatment: Ivosidenib administered orally once daily.

  • Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose or recommended Phase 2 dose.

  • Secondary Endpoints: Overall response rate (ORR), duration of response, and complete remission (CR) rate.

  • Patient Characteristics (R/R MDS cohort): Median age of 73 years, with the majority being male (78.9%) and having received prior hypomethylating agents (78.9%)[9].

Olutasidenib (2102-HEM-101 Trial)

  • Study Design: An open-label, multicenter, Phase 1/2 trial[1][7].

  • Patient Population: Adult patients with relapsed or refractory AML harboring an mIDH1R132 mutation[7].

  • Treatment: Olutasidenib administered orally twice daily in continuous 28-day cycles[7].

  • Primary Efficacy Endpoint: Rate of complete remission (CR) plus CR with partial hematologic recovery (CRh)[7].

  • Patient Characteristics: Median age of 71 years, with patients having received a median of 2 prior treatment regimens[7].

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes possess a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. IDH1 inhibitors act by binding to the mutant enzyme and blocking this aberrant activity, thereby reducing 2-HG levels and promoting the differentiation of cancer cells. Recent studies have also suggested a link between IDH1 mutation and the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival[10][11][12][13].

IDH1_Signaling_Pathway IDH1 Signaling and Inhibitor Mechanism cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate IDH1_wt IDH1 (wild-type) Isocitrate->IDH1_wt Substrate alpha_KG α-Ketoglutarate IDH1_wt->alpha_KG Product Isocitrate_mut Isocitrate IDH1_mut IDH1 (mutant) Isocitrate_mut->IDH1_mut Substrate alpha_KG_mut α-Ketoglutarate IDH1_mut->alpha_KG_mut Reduced Production Two_HG 2-Hydroxyglutarate (Oncometabolite) IDH1_mut->Two_HG Neomorphic Activity mTOR_Activation mTOR Pathway Activation IDH1_mut->mTOR_Activation Potential Link alpha_KG_mut->IDH1_mut Substrate Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Changes Inhibits α-KG- dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis mTOR_Activation->Tumorigenesis IDH1_Inhibitor IDH1 Inhibitor (this compound, Ivosidenib, Olutasidenib) IDH1_Inhibitor->IDH1_mut Inhibits

IDH1 signaling pathway and inhibitor mechanism.

Conclusion

This compound, Ivosidenib, and Olutasidenib are all potent inhibitors of the mutant IDH1 enzyme. Preclinically, Ivosidenib and Olutasidenib demonstrate slightly higher potency with lower IC50 values compared to the currently available data for this compound. In the clinical setting for relapsed/refractory AML, both Ivosidenib and Olutasidenib show significant efficacy. Notably, Olutasidenib has demonstrated a remarkably longer median duration of response in its pivotal trial. The development of these targeted therapies has transformed the treatment landscape for patients with IDH1-mutated cancers, and ongoing research will continue to refine their optimal use.

References

Comparative Analysis of IDH-C227: A Guide to Cross-Reactivity with Wild-Type IDH1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-C227, with a focus on its cross-reactivity with wild-type (WT) IDH1. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of this compound's selectivity and performance against alternative inhibitors.

Mutations in the IDH1 enzyme are a critical oncogenic driver in several cancers, including glioma and acute myeloid leukemia. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Consequently, the development of inhibitors that selectively target mutant IDH1 while sparing the wild-type enzyme is a key therapeutic strategy.

Executive Summary of this compound Selectivity

This compound is a potent and selective inhibitor of the IDH1 R132H mutation, the most common IDH1 alteration. Experimental data demonstrates that this compound effectively inhibits the neomorphic activity of mutant IDH1, thereby reducing the production of 2-HG. Crucially, studies indicate that this compound exhibits minimal activity against the wild-type IDH1 enzyme, highlighting its high selectivity. This is a critical feature, as the inhibition of wild-type IDH1 can lead to off-target effects and cellular toxicity.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable IDH1 inhibitors against both mutant and wild-type IDH1. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorTargetIC50 (Enzymatic Assay)Selectivity (WT/Mutant)
This compound IDH1 R132H < 0.1 µM [1][2]High (Not specified)
Wild-Type IDH1 Not Significantly Active *
Ivosidenib (AG-120)IDH1 R132H0.012 µM~1,389x
Wild-Type IDH116.6 µM
OlutasidenibIDH1 R132HNot specifiedHigh (Not specified)
Wild-Type IDH1> 100 µM[3]
AGI-5198IDH1 R132H0.02 µM> 400x
Wild-Type IDH1> 8 µM
GSK864IDH1 R132H0.003 µM~1,133x
Wild-Type IDH13.4 µM
BAY-1436032IDH1 R132H0.001 µM> 10,000x
Wild-Type IDH1> 10 µM

*In a high-throughput screen that led to the discovery of a novel series of allosteric IDH1 inhibitors, none of the tested compounds demonstrated significant activity against wild-type IDH1.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

IDH1_Pathway Wild-Type vs. Mutant IDH1 Metabolic Pathway cluster_wt Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH -> NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) WT_IDH1->alpha_KG Mutant_IDH1->D2HG IDH_C227 This compound IDH_C227->Mutant_IDH1 Inhibition

Caption: Wild-type vs. mutant IDH1 pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Determining IDH1 Inhibitor Selectivity start Start recombinant_protein Express & Purify Recombinant Wild-Type & Mutant IDH1 start->recombinant_protein enzymatic_assay Perform Enzymatic Assays (Varying Inhibitor Concentrations) recombinant_protein->enzymatic_assay cellular_assay Perform Cellular Assays (2-HG Production) recombinant_protein->cellular_assay measure_activity Measure Enzyme Activity (e.g., NADPH depletion) enzymatic_assay->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 compare_selectivity Compare Selectivity (WT vs. Mutant IC50) calculate_ic50->compare_selectivity measure_2hg Measure 2-HG Levels (LC-MS/MS) cellular_assay->measure_2hg calculate_cellular_ic50 Calculate Cellular IC50 measure_2hg->calculate_cellular_ic50 calculate_cellular_ic50->compare_selectivity end End compare_selectivity->end

Caption: A typical experimental workflow for assessing the selectivity of an IDH1 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following are protocols for key experiments used to characterize IDH1 inhibitors.

Recombinant IDH1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified wild-type and mutant IDH1 enzymes.

Methodology:

  • Protein Expression and Purification: Recombinant human wild-type and mutant (e.g., R132H) IDH1 are expressed in E. coli and purified using affinity chromatography.

  • Enzymatic Reaction: The assay is typically performed in a 96- or 384-well plate format.

    • For Mutant IDH1 (neomorphic activity): The reaction mixture contains purified mutant IDH1 enzyme, α-ketoglutarate (α-KG) as the substrate, and NADPH as a cofactor in an appropriate assay buffer. The reaction measures the rate of NADPH consumption, which is monitored by the decrease in absorbance at 340 nm.

    • For Wild-Type IDH1 (canonical activity): The reaction mixture contains purified wild-type IDH1 enzyme, isocitrate as the substrate, and NADP+ as a cofactor. The reaction measures the rate of NADPH production, monitored by the increase in absorbance at 340 nm.

  • Inhibitor Treatment: A serial dilution of the test compound (e.g., this compound) is pre-incubated with the enzyme before initiating the reaction with the addition of substrates.

  • Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression model. Selectivity is determined by comparing the IC50 values obtained for the mutant versus the wild-type enzyme.[4]

Cellular 2-HG Production Assay

Objective: To measure the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.

Methodology:

  • Cell Culture: Cancer cell lines that endogenously express an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) or are engineered to overexpress a mutant IDH1 (e.g., U87MG glioblastoma cells) are used.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 24-72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The cellular IC50 value is determined by plotting the reduction in 2-HG levels against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data strongly supports the characterization of this compound as a potent and highly selective inhibitor of the IDH1 R132H mutation. Its minimal activity against wild-type IDH1 is a desirable characteristic for a therapeutic agent, as it is expected to reduce the potential for off-target effects. The comparative data presented in this guide positions this compound as a valuable tool for research and a promising candidate for the treatment of IDH1-mutated cancers. Further studies are warranted to fully elucidate its activity profile against a broader panel of IDH1 mutations.

References

In Vivo Showdown: A Comparative Guide to IDH-C227 and Vorasidenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the isocitrate dehydrogenase (IDH) inhibitors, IDH-C227 and vorasidenib (B611703). While direct in vivo comparative studies are not publicly available, this document synthesizes the existing preclinical and clinical data for each compound to offer insights into their respective profiles.

Mutations in IDH1 and IDH2 are key drivers in several cancers, including glioma and acute myeloid leukemia (AML), leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] This accumulation disrupts cellular metabolism and epigenetics, promoting tumorigenesis.[1][2] Small molecule inhibitors targeting these mutant enzymes represent a promising therapeutic strategy.

At a Glance: this compound vs. Vorasidenib

FeatureThis compoundVorasidenib
Target(s) Mutant IDH1 (specifically R132H)Dual inhibitor of mutant IDH1 and IDH2[3]
Reported Potency In vitro IC50 < 0.1 µM (enzymatic); < 0.25 µM (2-HG production)[1]In vivo >97% inhibition of 2-HG in an orthotopic glioma mouse model[4]
Brain Penetrance Investigated with proposed protocols, but specific in vivo data is not publicly available.[5]Demonstrates good brain penetration in preclinical models and humans.[3][4]
In Vivo Efficacy Data Publicly available in vivo efficacy data is limited. It is primarily characterized as a research chemical probe.[1]Extensive preclinical and clinical data showing delayed tumor progression and improved survival in glioma models and patients.[6]
Clinical Development No publicly available clinical trial data.FDA-approved for the treatment of Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[3]

Signaling Pathway and Mechanism of Action

Mutant IDH enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to cancer development.[2] Both this compound and vorasidenib are designed to inhibit the mutant IDH enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[1]

IDH_Inhibitor_Signaling_Pathway cluster_0 Cell Cytoplasm Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 WT_IDH1->alpha_KG 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation 2_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Promotes IDH_Inhibitor IDH Inhibitor (this compound / Vorasidenib) IDH_Inhibitor->Mutant_IDH1 Inhibits

Caption: Mechanism of action of IDH inhibitors.

In Vivo Performance Data

This compound

As of late 2025, specific in vivo efficacy and pharmacokinetic data for this compound are not widely available in peer-reviewed literature. It is described as a potent and selective small molecule inhibitor of the IDH1-R132H mutant enzyme, primarily used as a chemical probe for research.[1]

Vorasidenib

Vorasidenib has undergone extensive in vivo testing in both preclinical models and human clinical trials.

Preclinical Data: In an orthotopic glioma mouse model, vorasidenib demonstrated the ability to penetrate the brain and inhibit 2-HG production in glioma tissue by over 97%.[4] Studies in a genetically engineered mouse model of IDH-mutant astrocytoma showed that vorasidenib monotherapy extended median survival by 17% and reduced tumor growth by approximately 3-fold.

Clinical Data: The Phase 3 INDIGO trial in patients with grade 2 IDH-mutant glioma showed that vorasidenib significantly improved progression-free survival compared to placebo (median 27.7 months vs. 11.1 months).[7] It also significantly delayed the time to the next anticancer intervention. Vorasidenib was generally well-tolerated, with the most common adverse events of grade 3 or higher being an increase in alanine (B10760859) aminotransferase levels. A perioperative phase 1 trial demonstrated that vorasidenib reduced tumor 2-HG concentrations by 92.6%.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the in vivo evaluation of IDH inhibitors. The following methodologies are representative of those used to characterize compounds like this compound and vorasidenib.

In Vivo Efficacy Studies in Xenograft Models

Objective: To assess the anti-tumor activity of the IDH inhibitor in a living organism.

Methodology:

  • Cell Line and Animal Model: Immunocompromised mice (e.g., nude or SCID) are used. Human cancer cell lines with a known IDH1 mutation (e.g., U87MG engineered to express IDH1-R132H) are implanted either subcutaneously or orthotopically (e.g., in the brain for glioma models).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (for subcutaneous models) or are established for a set period (for orthotopic models).

  • Treatment: Animals are randomized into treatment and control groups. The IDH inhibitor is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models, or by imaging (e.g., MRI) for orthotopic models. Animal body weight and general health are also monitored.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on animal health. Survival is a key endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to measure the concentration of 2-HG to confirm target engagement.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the IDH inhibitor.

Methodology:

  • Animal Model: Typically conducted in rodents (e.g., rats) or non-rodents (e.g., dogs).

  • Drug Administration: A single dose of the IDH inhibitor is administered, often both intravenously and orally in separate cohorts to determine bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-administration. For brain-penetrant drugs like those for glioma, brain tissue is also collected.

  • Analysis: The concentration of the drug in plasma and tissue homogenates is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key pharmacokinetic parameters are calculated, including half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio.

In_Vivo_Experimental_Workflow cluster_workflow In Vivo Evaluation of an IDH Inhibitor start Select IDH-mutant cancer model (e.g., glioma xenograft) implant Implant tumor cells in immunocompromised mice (subcutaneous or orthotopic) start->implant randomize Randomize mice into treatment and vehicle control groups implant->randomize treat Administer IDH inhibitor or vehicle daily (oral gavage) randomize->treat monitor Monitor tumor growth (calipers/imaging) and animal well-being treat->monitor Repeatedly pk_pd Pharmacokinetic/Pharmacodynamic Analysis treat->pk_pd Satellite group for PK monitor->treat endpoint Endpoint Analysis: Tumor weight, Survival, 2-HG levels monitor->endpoint At study conclusion data Data Analysis and Statistical Evaluation endpoint->data

References

Head-to-Head Showdown: IDH-C227 and Ivosidenib in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with isocitrate dehydrogenase 1 (IDH1) mutations, two small molecule inhibitors, IDH-C227 and the FDA-approved drug ivosidenib (B560149) (AG-120), have emerged as significant players. While direct head-to-head clinical trials are not yet available, a comprehensive analysis of preclinical data provides valuable insights into their comparative efficacy and mechanisms of action. This guide synthesizes available in vitro and in vivo data to offer a comparative overview for researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficacy

ParameterThis compoundIvosidenib (AG-120)Reference Cell Line/Model
Enzymatic Inhibition (IDH1-R132H) IC50 < 0.1 µMIC50 = 12 nMIn vitro biochemical assay
2-HG Inhibition (Cell-Based) IC50 < 0.25 µMIC50 = 7.5 nMHT1080 (fibrosarcoma)
AML Cell Differentiation Induces myeloid differentiationInduces myeloid differentiation of primary AML blastsPrimary AML cells
In Vivo Efficacy Data not publicly available in AML modelsDemonstrates tumor 2-HG reduction and anti-leukemic activityAML Xenograft Models

In Vitro Potency: A Close Race in 2-HG Inhibition

Both this compound and ivosidenib demonstrate potent inhibition of the mutant IDH1 enzyme and the subsequent production of the oncometabolite 2-hydroxyglutarate (2-HG), a key driver of oncogenesis in IDH1-mutated AML.

This compound has been characterized as a highly potent and selective inhibitor of the IDH1-R132H mutant enzyme, with a reported enzymatic half-maximal inhibitory concentration (IC50) of less than 0.1 µM.[1] In cellular assays using non-AML cell lines such as HT1080 (fibrosarcoma) and U87MG (glioblastoma), this compound effectively reduced 2-HG production with an IC50 of less than 0.25 µM.[1]

Ivosidenib exhibits robust inhibitory activity against various IDH1-R132 mutations. In enzymatic assays, ivosidenib has an IC50 of 12 nM against the IDH1-R132H mutant.[2] In the HT1080 cell line, ivosidenib demonstrated a cellular IC50 for 2-HG reduction of 7.5 nM.[3] Furthermore, in ex vivo studies using primary AML blast cells from patients, ivosidenib treatment led to a significant, dose-dependent decrease in intracellular 2-HG levels, with a 96% reduction observed at a concentration of 0.5 μM.[4]

While a direct comparison in the same AML cell line is not publicly available, the low nanomolar to sub-micromolar IC50 values for both compounds in cellular assays underscore their potent on-target activity.

Induction of Myeloid Differentiation: Restoring Normal Hematopoiesis

A critical therapeutic goal in AML is to overcome the differentiation block imposed by the IDH1 mutation. Both inhibitors have shown the ability to induce myeloid differentiation in preclinical models.

Ivosidenib has been shown to induce the differentiation of primary mutant IDH1 AML blast cells ex vivo.[4] This is a crucial finding, as it demonstrates the potential to restore normal hematopoietic maturation in patient-derived cells.

While specific data on This compound inducing differentiation in AML cell lines is not as extensively published, its potent inhibition of 2-HG, the primary driver of the differentiation block, strongly suggests a similar capacity to promote myeloid maturation.

In Vivo Efficacy: Ivosidenib Shows Promise in Xenograft Models

Preclinical in vivo studies are essential to evaluate the anti-leukemic activity of these inhibitors in a whole-organism context.

Ivosidenib has demonstrated a favorable pharmacokinetic profile and a clear dose- and exposure-dependent inhibition of 2-HG in xenograft mouse models of IDH1-mutant tumors.[5] These preclinical findings have been consistent with observations in patients with IDH1-mutant cancers.[5]

Publicly available in vivo efficacy data for This compound in AML xenograft models is currently limited. Further studies are needed to establish its anti-leukemic activity in a living organism.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cellular 2-HG Inhibition Assay

This assay measures the ability of a compound to inhibit the production of 2-HG in cells harboring an IDH1 mutation.

Methodology:

  • Cell Culture: Culture IDH1-mutant AML cell lines (e.g., MOLM-14, KG-1) or other relevant cell lines (e.g., HT1080) in appropriate media.

  • Treatment: Seed cells at a suitable density and treat with a range of concentrations of the test inhibitor (e.g., this compound, ivosidenib) or vehicle control for a defined period (e.g., 48-72 hours).

  • Metabolite Extraction: Following treatment, harvest the cells and perform metabolite extraction using a suitable method, such as a methanol/water/chloroform extraction.

  • 2-HG Quantification: Quantify the intracellular levels of 2-HG using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the IC50 value for 2-HG reduction from the dose-response curve.[1]

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the expression of myeloid differentiation markers on the surface of AML cells following inhibitor treatment.

Methodology:

  • Cell Treatment: Treat IDH1-mutant AML cells with the inhibitor or vehicle control for an extended period (e.g., 7-14 days) to allow for differentiation.

  • Antibody Staining: Harvest the cells and stain with fluorescently conjugated antibodies specific for myeloid differentiation markers, such as CD11b and CD14.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.

  • Data Interpretation: An increase in the percentage of CD11b and CD14 positive cells indicates induction of myeloid differentiation.[6]

In Vivo AML Xenograft Model

This model evaluates the anti-leukemic activity of an inhibitor in a living organism.

Methodology:

  • Cell Engraftment: Engraft immunocompromised mice (e.g., NOD/SCID or NSG mice) with IDH1-mutant AML cells, either subcutaneously or systemically (intravenously).

  • Treatment Administration: Once tumors are established or leukemia is disseminated, treat the mice with the inhibitor or a vehicle control via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor tumor volume (for subcutaneous models) and animal survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested to measure 2-HG levels and assess biomarker expression to confirm target engagement.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

IDH1_Signaling_Pathway cluster_normal Normal Cell cluster_aml AML Cell with IDH1 Mutation cluster_inhibitor Inhibitor Action Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Epigenetic Regulation\n(TET2, Histone Demethylases) Epigenetic Regulation (TET2, Histone Demethylases) alpha_KG->Epigenetic Regulation\n(TET2, Histone Demethylases) Activates WT_IDH1->alpha_KG Differentiation Block Differentiation Block Epigenetic Regulation\n(TET2, Histone Demethylases)->Differentiation Block Leads to Isocitrate_mut Isocitrate Mutant_IDH1 Mutant IDH1 Isocitrate_mut->Mutant_IDH1 alpha_KG_mut α-Ketoglutarate alpha_KG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Two_HG->Epigenetic Regulation\n(TET2, Histone Demethylases) Inhibits Mutant_IDH1->Two_HG Neomorphic Activity Inhibitor This compound or Ivosidenib Inhibitor->Mutant_IDH1 Inhibits

Caption: Mutant IDH1 signaling in AML and inhibitor intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Enzymatic Assay (IC50 determination) Cell_Culture AML Cell Culture (e.g., MOLM-14, KG-1) Biochem_Assay->Cell_Culture Xenograft AML Xenograft Model (e.g., NSG mice) Two_HG_Assay Cellular 2-HG Assay (IC50 determination) Cell_Culture->Two_HG_Assay Diff_Assay Differentiation Assay (Flow Cytometry for CD11b/CD14) Cell_Culture->Diff_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Treatment Inhibitor Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (2-HG levels, Biomarkers) Efficacy->PD_Analysis

Caption: Preclinical evaluation workflow for IDH1 inhibitors in AML.

Conclusion

Both this compound and ivosidenib are potent inhibitors of mutant IDH1, effectively reducing the oncometabolite 2-HG and demonstrating the potential to induce myeloid differentiation in AML models. While ivosidenib has a more extensive publicly available dataset, including in vivo efficacy in AML xenografts and clinical approval, this compound shows comparable in vitro potency. The lack of a direct head-to-head study in a consistent set of AML models necessitates further research to definitively delineate the superior candidate. The experimental protocols and workflows provided herein offer a framework for such comparative studies, which will be crucial in guiding the future development and clinical application of next-generation IDH1 inhibitors for the treatment of AML.

References

Assessing the Synergistic Effects of IDH-C227 with Other Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes, including epigenetic regulation and DNA repair, ultimately promoting tumorigenesis.[1] IDH-C227 is a potent and selective inhibitor of the mutant IDH1 enzyme. While monotherapy with IDH1 inhibitors has shown clinical efficacy, combination strategies are being actively explored to enhance anti-tumor activity and overcome resistance.[1]

This guide provides an objective comparison of the potential synergistic effects of this compound with other therapeutic agents, supported by preclinical and clinical data from studies on selective IDH1 inhibitors. While specific quantitative data for this compound in combination therapies is still emerging, the findings for other selective IDH1 inhibitors like Ivosidenib (B560149) and BAY1436032 provide a strong rationale for similar combination strategies.[1]

Combination with PARP Inhibitors

Scientific Rationale

IDH-mutant cancer cells exhibit a "BRCAness" phenotype, characterized by impaired homologous recombination (HR), a key DNA damage repair pathway.[2] This vulnerability arises from the 2-HG-mediated inhibition of α-ketoglutarate-dependent dioxygenases involved in DNA repair. Poly (ADP-ribose) polymerase (PARP) inhibitors exploit this defect by blocking an alternative DNA repair pathway, leading to synthetic lethality in cancer cells with compromised HR. The combination of an IDH inhibitor, which can reverse the HR defect, with a PARP inhibitor presents a promising therapeutic strategy.[3][4] Preclinical studies have demonstrated that IDH-mutant glioma cells are more sensitive to PARP inhibitors than their wild-type counterparts.[5]

Preclinical Efficacy of IDH1 Inhibitor and PARP Inhibitor Combinations

The following table summarizes preclinical data for the combination of selective IDH1 inhibitors with PARP inhibitors. This data provides a basis for the expected synergistic effects of this compound with this class of drugs.

Combination PartnerCancer TypeModel SystemKey Findings
Olaparib (B1684210) (PARP Inhibitor)IDH1-mutant cancer cellsIn vitro (clonogenic survival assay)Increased sensitivity of IDH1-mutant cells to PARP inhibition.
OlaparibPediatric Solid TumorsIn vitro and in vivo xenograftsAdditive to synergistic interactions with DNA damaging agents.[5]
OlaparibIDH-mutant GliomaPreclinical modelsEnhanced DNA damage and decreased viability upon treatment.[5]
Clinical Data for PARP Inhibitors in IDH-mutant Glioma

A multicenter phase II trial of the PARP inhibitor olaparib in recurrent IDH1/2-mutant contrast-enhancing glioma showed that while the study did not meet its primary response endpoint, prolonged stable disease was observed in a subset of patients, suggesting clinical benefit.[2][4]

TherapyCancer TypePhaseKey Findings
Olaparib (monotherapy)Recurrent IDH1/2-mutant contrast-enhancing gliomaIIBest response was stable disease in 9 out of 15 patients. Median Progression-Free Survival (PFS) was 3.6 months.[2][4]

Signaling Pathway: IDH Inhibition and PARP Inhibitor Synergy

Synergistic Effect of IDH and PARP Inhibitors mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG produces aKG_DD α-KG-Dependent Dioxygenases (e.g., KDM, TET) two_HG->aKG_DD inhibits HR_repair Homologous Recombination (HR) DNA Repair aKG_DD->HR_repair regulates DNA_damage DNA Damage HR_repair->DNA_damage repairs cell_death Apoptosis / Cell Death DNA_damage->cell_death leads to PARP_inhibitor PARP Inhibitor PARP PARP PARP_inhibitor->PARP inhibits SSB_repair Single-Strand Break (SSB) Repair PARP->SSB_repair mediates SSB_repair->DNA_damage repairs

Caption: IDH and PARP Inhibitor Synergy Pathway.

Combination with Hypomethylating Agents

Scientific Rationale

The oncometabolite 2-HG produced by mutant IDH1 competitively inhibits TET enzymes, which are involved in DNA demethylation, leading to a hypermethylated state in cancer cells. Hypomethylating agents, such as azacitidine, work by inhibiting DNA methyltransferases (DNMTs), thus reducing DNA methylation. The combination of an IDH1 inhibitor and a hypomethylating agent is hypothesized to have a synergistic effect by targeting the epigenetic dysregulation in two distinct ways, leading to the re-expression of tumor suppressor genes and promoting cellular differentiation.[6]

Preclinical Efficacy of IDH1 Inhibitor and Azacitidine Combinations

Preclinical studies using the selective IDH1 inhibitor BAY1436032 in combination with azacitidine have demonstrated significant synergistic activity in IDH1-mutant AML models.

Combination PartnerCancer TypeModel SystemKey Findings
AzacitidineIDH1-mutant AMLIn vivo (xenograft models)Simultaneous combination treatment significantly prolonged survival compared to single agents.[3][6]
AzacitidineIDH1-mutant AMLIn vivo (xenograft models)Simultaneous combination depleted leukemia stem cells by 33,150-fold compared to control.[6]
Clinical Data for IDH1 Inhibitor and Azacitidine Combinations

Clinical trials investigating the combination of the IDH1 inhibitor ivosidenib with azacitidine have shown promising results in patients with newly diagnosed IDH1-mutant AML.

TherapyCancer TypePhaseKey Findings
Ivosidenib + AzacitidineNewly Diagnosed IDH1-mutant AMLIbObjective Response Rate (ORR) of 78.3%; Complete Remission (CR) rate of 60.9%.[7]
Olutasidenib + AzacitidineIDH1-mutated AMLI/IIWell-tolerated with meaningful clinical activity.[8][9]

Signaling Pathway: IDH Inhibition and Hypomethylating Agent Synergy

Synergy of IDH Inhibitors and Hypomethylating Agents mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG produces TET_enzymes TET Enzymes two_HG->TET_enzymes inhibits DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation prevents tumor_suppressor_silencing Tumor Suppressor Gene Silencing DNA_hypermethylation->tumor_suppressor_silencing tumor_growth Tumor Growth tumor_suppressor_silencing->tumor_growth IDH_C227 This compound IDH_C227->mutant_IDH1 inhibits cell_differentiation Cell Differentiation IDH_C227->cell_differentiation promote azacitidine Azacitidine DNMTs DNA Methyltransferases (DNMTs) azacitidine->DNMTs inhibits azacitidine->cell_differentiation promote DNMTs->DNA_hypermethylation causes cell_differentiation->tumor_growth

Caption: IDH Inhibition and Azacitidine Synergy.

Combination with Immunotherapy

Scientific Rationale

IDH mutations create an immunosuppressive tumor microenvironment. The accumulation of 2-HG can impair T-cell activity and reduce the infiltration of cytotoxic T lymphocytes into the tumor.[10] IDH inhibitors can reverse this immunosuppression by reducing 2-HG levels, thereby enhancing the efficacy of immunotherapies such as immune checkpoint inhibitors. Preclinical studies have shown that combining an IDH inhibitor with immunotherapy can enhance anti-tumor immunity and improve survival.[11] For instance, the IDH1 inhibitor IDH-C35 has been shown to restore the expression of the T-cell attracting chemokine CXCL10.[10]

Preclinical Efficacy of IDH Inhibitor and Immunotherapy Combinations

Preclinical data supports the synergistic potential of combining IDH inhibitors with immunotherapy.

Combination PartnerCancer TypeModel SystemKey Findings
Peptide VaccineIDH-mutant GliomaMurine modelsCombination enhanced anti-tumor immune function and improved survival.[12]
PD-L1 inhibitorIDH-mutant GliomaIn vivoIDH inhibitor increased PD-L1 expression, improving the effect of PD-L1 immunotherapy.[12]
Clinical Rationale for Immunotherapy Combinations

Based on the strong preclinical rationale, clinical trials are underway to evaluate the combination of IDH inhibitors with immune checkpoint inhibitors in various IDH-mutant cancers.

Signaling Pathway: IDH Inhibition and Immunotherapy Synergy

Synergy of IDH Inhibitors and Immunotherapy mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG produces immunosuppression Immunosuppressive Tumor Microenvironment two_HG->immunosuppression T_cell_dysfunction T-cell Dysfunction immunosuppression->T_cell_dysfunction reduced_chemokines Reduced T-cell Attracting Chemokines (e.g., CXCL9, CXCL10) immunosuppression->reduced_chemokines T_cell_activation T-cell Activation and Infiltration immunosuppression->T_cell_activation IDH_C227 This compound IDH_C227->mutant_IDH1 inhibits IDH_C227->immunosuppression reverses checkpoint_inhibitor Immune Checkpoint Inhibitor (e.g., anti-PD-1) checkpoint_inhibitor->T_cell_activation promotes tumor_cell_killing Tumor Cell Killing T_cell_activation->tumor_cell_killing

Caption: IDH Inhibition and Immunotherapy Synergy.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies provide a framework for assessing the synergistic effects of this compound.

Clonogenic Survival Assay (for PARP Inhibitor Combination)
  • Cell Culture: IDH1-mutant cancer cells are seeded at a low density in 6-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound, a PARP inhibitor (e.g., Olaparib), or the combination of both.

  • Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).

  • Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of colonies (defined as >50 cells) in each well is counted.

  • Analysis: The surviving fraction is calculated relative to the untreated control. Synergy is determined using methods such as the Combination Index (CI) of Chou-Talalay, where CI < 1 indicates synergy.[13]

In Vivo Xenograft Studies (for Azacitidine Combination)
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human IDH1-mutant AML cells.

  • Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, azacitidine alone, and the combination of this compound and azacitidine.

  • Dosing Regimen:

    • Sequential: Azacitidine administered for a defined period, followed by continuous this compound treatment.

    • Simultaneous: Both agents are administered concurrently.

  • Monitoring: Tumor burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood. Animal survival is also monitored.

  • Endpoint Analysis: At the end of the study, bone marrow and spleen are harvested to assess leukemia stem cell frequency by flow cytometry.

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Differences in tumor burden between groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).[3][6]

T-cell Infiltration Assay (for Immunotherapy Combination)
  • Animal Model: Syngeneic mouse models with orthotopically implanted IDH1-mutant glioma cells are used.

  • Treatment Groups: Mice are treated with vehicle, this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), or the combination.

  • Tissue Harvesting: At a defined endpoint, tumors are harvested from the brain.

  • Immunohistochemistry (IHC) or Flow Cytometry:

    • IHC: Tumor sections are stained for T-cell markers such as CD3, CD4, and CD8 to visualize and quantify T-cell infiltration.

    • Flow Cytometry: Tumors are dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against T-cell markers for quantitative analysis of different T-cell populations.

  • Chemokine Analysis: Tumor tissue can be analyzed by RT-PCR or ELISA to measure the expression of T-cell attracting chemokines like CXCL9 and CXCL10.[10]

  • Statistical Analysis: Differences in T-cell numbers and chemokine levels between treatment groups are assessed for statistical significance.

Conclusion

The preclinical and clinical data for selective IDH1 inhibitors strongly support the rationale for combining this compound with other targeted therapies. The synergistic potential with PARP inhibitors, hypomethylating agents, and immunotherapy offers promising avenues for enhancing anti-tumor efficacy and overcoming resistance in patients with IDH1-mutant cancers. Further preclinical studies specifically investigating this compound in these combinations are warranted to provide direct quantitative evidence and to optimize treatment strategies for clinical translation. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Benchmarking IDH-C227: A Comparative Analysis Against Published Data on Ivosidenib and Olutasidenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The most common mutation, R132H, results in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation. This has spurred the development of targeted inhibitors against mutant IDH1. This guide provides a comparative overview of the preclinical performance of IDH-C227 against the established IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102), based on publicly available data.

Data Presentation: Quantitative Performance of IDH1 Inhibitors

The following tables summarize the key in vitro efficacy data for this compound, Ivosidenib, and Olutasidenib. It is important to note that the experimental conditions for these measurements may vary across different sources, and direct head-to-head studies are limited.

Table 1: Enzymatic Inhibition of Mutant IDH1

CompoundTargetIC50 (nM)Ki (nM)Source
This compound IDH1-R132HData not publicly availableData not publicly available-
Ivosidenib (AG-120) IDH1-R132H6Data not publicly available[1]
Olutasidenib (FT-2102) IDH1-R132H21.2Data not publicly available[2][3]
IDH1-R132C114Data not publicly available[2][3]

Table 2: Cellular Activity of IDH1 Inhibitors

CompoundCell LineIDH1 MutationCellular IC50 (µM)Assay TypeSource
This compound HT1080R132C< 0.12-HG Production[4]
U87MG (engineered)R132H0.252-HG Production[4]
Ivosidenib (AG-120) HT1080R132CData not publicly available2-HG Production[5][6]
Olutasidenib (FT-2102) HCT116 (engineered)R132HData not publicly available2-HG Production[2]

Table 3: In Vivo Efficacy of IDH1 Inhibitors in Xenograft Models

CompoundAnimal ModelTumor ModelDosingKey FindingsSource
This compound Data not publicly availableGliomaData not publicly availableData not publicly available-
Ivosidenib (AG-120) Nude BALB/c miceHT1080 (fibrosarcoma) xenograft50 or 150 mg/kg single oral doseDose-dependent reduction of tumor 2-HG levels.[5][6][5][6]
Olutasidenib (FT-2102) BALB/c Nude miceHCT116-IDH1-R132H/+ xenograft12.5, 25, and 50 mg/kg oral dosesTime and dose-dependent inhibition of tumor 2-HG levels.[2][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

IDH1_Signaling_Pathway IDH1 Signaling Pathway and Inhibition cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_inhibition Inhibition Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH1 (wild-type) NADP+ to NADPH aKG_mut α-Ketoglutarate Two_HG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1-R132H (mutant) NADPH to NADP+ Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Inhibitor This compound / Ivosidenib / Olutasidenib Inhibitor->aKG_mut Blocks Conversion Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis Promotes

Figure 1: IDH1 signaling pathway and mechanism of inhibition.

Experimental_Workflow Experimental Workflow for IDH1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Cellular_Assay Cellular Assay (2-HG Production) Biochemical_Assay->Cellular_Assay IC50_Ki Determine IC50 & Ki Biochemical_Assay->IC50_Ki Xenograft_Model Orthotopic Glioma Xenograft Model Cellular_Assay->Xenograft_Model Lead Compound Selection Cellular_Assay->IC50_Ki Efficacy_Study In Vivo Efficacy Study (Tumor Growth & 2-HG Levels) Xenograft_Model->Efficacy_Study Tumor_Growth_Inhibition Assess Tumor Growth Inhibition Efficacy_Study->Tumor_Growth_Inhibition Biomarker_Analysis Analyze 2-HG Levels Efficacy_Study->Biomarker_Analysis

Figure 2: General experimental workflow for evaluating IDH1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of IDH1 inhibitors.

Recombinant Mutant IDH1 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified mutant IDH1 protein.

  • Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-ketoglutarate (α-KG) to 2-HG by the mutant IDH1 enzyme. The decrease in NADPH concentration is monitored by measuring the decrease in fluorescence or absorbance at 340 nm.

  • Materials:

    • Recombinant purified human IDH1-R132H protein

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

    • α-Ketoglutarate (α-KG)

    • NADPH

    • Test compounds (this compound, Ivosidenib, Olutasidenib) dissolved in DMSO

    • 96- or 384-well microplates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the assay buffer, recombinant IDH1-R132H enzyme, and the test compound dilutions.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Immediately begin kinetic reading of NADPH fluorescence (e.g., excitation at 340 nm and emission at 460 nm) or absorbance at 340 nm at regular intervals for 30-60 minutes.

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This cell-based assay measures the ability of an inhibitor to reduce the intracellular levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

  • Principle: IDH1-mutant cancer cells are treated with the inhibitor, and the intracellular concentration of 2-HG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • IDH1-mutant cancer cell line (e.g., HT1080, or engineered U87MG)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • 96-well cell culture plates

    • Lysis buffer

    • LC-MS/MS system

  • Procedure:

    • Seed the IDH1-mutant cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Aspirate the culture medium and wash the cells with PBS.

    • Lyse the cells and collect the cell lysates.

    • Perform metabolite extraction from the lysates.

    • Quantify the concentration of 2-HG in the extracts using a validated LC-MS/MS method.

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Calculate the percent reduction in 2-HG for each compound concentration relative to the DMSO control.

    • Determine the cellular IC50 values by fitting the dose-response data.

In Vivo Orthotopic Glioma Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of the IDH1 inhibitor in a mouse model that mimics human brain cancer.

  • Principle: Human IDH1-mutant glioma cells are implanted into the brains of immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Materials:

    • IDH1-mutant glioma cell line (e.g., patient-derived xenograft cells)

    • Immunocompromised mice (e.g., nude or SCID)

    • Stereotactic surgery equipment

    • Test compound formulated for in vivo administration (e.g., oral gavage)

    • Imaging system for monitoring tumor growth (e.g., bioluminescence imaging or MRI)

  • Procedure:

    • Culture and harvest the IDH1-mutant glioma cells.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Implant a defined number of glioma cells into the desired brain region (e.g., striatum) using a Hamilton syringe.

    • Allow the tumors to establish, which can be monitored by imaging if the cells are engineered to express a reporter like luciferase.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the planned dosing schedule and route.

    • Monitor tumor growth regularly using the chosen imaging modality.

    • At the end of the study, sacrifice the mice and collect brain tissue for histological analysis and measurement of tumor 2-HG levels.

    • Compare tumor growth rates and survival between the treatment and control groups to assess the efficacy of the inhibitor.

References

Safety Operating Guide

Proper Disposal of IDH-C227: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the investigational compound IDH-C227 are critical for maintaining laboratory safety and environmental protection. As a potent inhibitor of isocitrate dehydrogenase 2 (IDH2), this compound, also known as enasidenib (B560146), requires stringent disposal protocols in line with regulations for hazardous chemical waste. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS for enasidenib indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

When handling this compound in any form (powder, dissolved in solvent, or as waste), appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and compatible chemical-resistant gloves.[2] All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust.

Waste Categorization and Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should waste containing this compound be disposed of down the drain or in regular trash receptacles.[3] Incineration by a licensed hazardous waste disposal service is the recommended method of disposal.

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Solid Compound Original container placed within a larger, sealed, and labeled hazardous waste container.Do not open the original container. Place it directly into a designated hazardous waste container and arrange for pickup by a licensed hazardous waste disposal service for incineration.
Liquid Waste (e.g., solutions, rinsates)Dedicated, leak-proof, and chemically compatible hazardous waste container.Collect all liquid waste in the designated container. The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), approximate concentrations, and the date of accumulation. Store in a secondary containment tray in a designated hazardous waste area.
Contaminated Solid Waste (e.g., PPE, pipette tips, absorbent paper)Designated, sealed bag or container labeled for hazardous waste.Place all contaminated solid waste in a clearly labeled, sealed container. Sharps must be placed in a designated sharps container that is also labeled as containing hazardous waste.

Experimental Protocols: Decontamination of Laboratory Equipment

Reusable glassware and equipment that have come into contact with this compound must be decontaminated. If decontamination is not feasible, the items should be disposed of as hazardous solid waste.

Materials:

  • Appropriate cleaning agent (e.g., warm, soapy water, or a suitable laboratory detergent)

  • Paper towels or absorbent pads

  • Personal Protective Equipment (PPE) as described above

  • Designated hazardous waste containers for solid and liquid waste

Procedure:

  • Preparation: Conduct the decontamination procedure in a designated area, such as a chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent to remove the bulk of the this compound residue. This rinsate must be collected as hazardous liquid waste.

  • Washing: Wash the equipment thoroughly with warm, soapy water or a laboratory detergent. Use brushes or sponges dedicated to washing contaminated glassware.

  • Rinsing: Rinse the equipment multiple times with purified water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Waste Disposal: All disposable materials used in the decontamination process (e.g., paper towels, gloves) must be disposed of as contaminated solid waste. The cleaning solution and initial rinsate must be collected as hazardous liquid waste.

Spill Response Protocol

In the event of a spill, evacuate the immediate area to prevent exposure.

  • Solid Spills: For small spills of solid this compound, carefully scoop the powder to avoid creating dust and place it in a sealed, labeled container for disposal as hazardous solid waste.[2]

  • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous solid waste.[2]

After the bulk of the spill has been cleaned up, decontaminate the area using the procedure described above.

This compound Disposal Workflow

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Unused compound, contaminated PPE, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, pipette tips) identify_waste->sharps_waste Sharps solid_container Place in a sealed, labeled hazardous waste container. solid_waste->solid_container liquid_container Collect in a dedicated, leak-proof, labeled hazardous liquid waste container. liquid_waste->liquid_container sharps_container Place in a designated, labeled hazardous sharps container. sharps_waste->sharps_container storage Store in a designated hazardous waste accumulation area. solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for pickup by a licensed hazardous waste disposal service for incineration. storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling IDH-C227

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and operational procedures for the handling and disposal of IDH-C227, a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutation. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling Precautions

This compound and its chemical equivalent, enasidenib, are classified as hazardous materials. The Safety Data Sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound in any form (powder, dissolved in solvent, or as waste). All handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation of dust.[1]

PPE CategoryItemSpecification
Hand Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety GlassesSafety glasses with side shields.
Body Protection Lab CoatA standard laboratory coat.
Respiratory Protection RespiratorA NIOSH-approved respirator should be used when handling the powder outside of a chemical fume hood.
Hazard Identification and Classification

The following table summarizes the GHS hazard classifications for this compound (enasidenib).

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed.
Acute aquatic toxicity1H400: Very toxic to aquatic life.
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects.

Operational Plans for Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures
  • Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.

  • Safe Handling Practices : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. Wash hands thoroughly after handling.[2]

  • Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.

Storage Procedures
  • Container : Keep the container tightly closed.

  • Conditions : Store in a well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C for the solid compound.

  • Incompatibilities : No specific incompatibilities have been identified.

Disposal Plans

This compound waste must be managed as hazardous and cytotoxic waste.

Solid Waste Disposal (Unused Product)
  • Preparation : Ensure all necessary PPE is worn and disposal activities are conducted within a chemical fume hood.[1]

  • Containment : Place the original container of this compound into a larger, sealable hazardous waste container.[1] Do not open the original container if it is expired or no longer needed.[1]

  • Labeling : Affix a hazardous waste label to the outer container, including the chemical name ("this compound"), quantity, and date.[1]

  • Storage : Store the labeled container in a designated hazardous waste accumulation area, away from incompatible substances.[1]

  • Disposal : Arrange for collection by a licensed hazardous waste disposal service for incineration.[1]

Liquid Waste Disposal (this compound in Solvent)
  • Segregation : Do not mix this compound solutions with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.[1]

  • Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical names of the contents (including solvents), approximate concentrations, and the date.[1]

  • Storage : Store the container in a secondary containment tray within a designated hazardous waste accumulation area.[1]

  • Disposal : Arrange for pickup by a licensed hazardous waste disposal service for incineration.[1]

Contaminated Materials Disposal
  • Sharps : Any sharps (e.g., needles, pipette tips) contaminated with this compound must be placed in a designated sharps container labeled as containing cytotoxic waste.[1]

  • Glassware : Reusable glassware should be decontaminated. If not feasible, dispose of it as hazardous solid waste.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of selective inhibitors like this compound.

Mutant IDH1 Enzymatic Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant IDH1 protein by monitoring the consumption of the cofactor NADPH.[3]

Procedure:

  • Add 2.5 µL of the this compound test solution to the wells of a 384-well plate.[3]

  • Add 5 µL of the enzyme solution to each well and incubate at room temperature for 5-60 minutes to allow for compound binding.[3]

  • Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution.[3]

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Detect the change in NADPH levels, which can be measured by fluorescence.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.[4]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.[4]

  • Read the absorbance at 570 nm using a microplate reader and calculate the IC50 value.[4]

Intracellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol measures the levels of the oncometabolite 2-HG in response to this compound treatment.[4]

Procedure:

  • Seed and treat cells with this compound as in the cell viability assay for 24-48 hours.[4]

  • Harvest and wash the cells.

  • Lyse the cells according to the instructions of a commercially available 2-HG assay kit.[4]

  • Perform the 2-HG measurement, which may involve enzymatic reactions or analysis by LC-MS/MS.[4]

  • Normalize the 2-HG levels to the total protein concentration for each sample.[4]

Signaling Pathways and Experimental Workflows

Understanding the biological pathways and experimental methods is fundamental for research and development involving this compound.

IDH1_Mechanism_of_Action Mechanism of Action of this compound cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 WT_IDH1 Wild-Type IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG NADPH NADPH WT_IDH1->NADPH Isocitrate Isocitrate Isocitrate->WT_IDH1 Mutant_IDH1 Mutant IDH1 (R132H) Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG alpha_KG_mut α-Ketoglutarate alpha_KG_mut->Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Leads to IDH_C227 This compound IDH_C227->Mutant_IDH1 Inhibits Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Promotes

Caption: Mechanism of action of this compound on mutant IDH1.

Enzymatic_Inhibition_Workflow Mutant IDH1 Enzymatic Inhibition Assay Workflow Start Start Add_Compound Add this compound to 384-well plate Start->Add_Compound Add_Enzyme Add mutant IDH1 enzyme solution Add_Compound->Add_Enzyme Incubate_1 Incubate at RT (5-60 min) Add_Enzyme->Incubate_1 Add_Substrate Add substrate solution Incubate_1->Add_Substrate Incubate_2 Incubate at RT (60 min) Add_Substrate->Incubate_2 Detect_Signal Detect NADPH fluorescence Incubate_2->Detect_Signal End End Detect_Signal->End

Caption: Workflow for a mutant IDH1 enzymatic inhibition assay.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.